2,6-dibromo-7H-purine
Description
Properties
IUPAC Name |
2,6-dibromo-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDNCJJFMAZPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152519 | |
| Record name | 2,6-Dibromo-1H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60152519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-41-4 | |
| Record name | 2,6-Dibromo-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196-41-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6-Dibromo-1H-purine | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1196-41-4 | |
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| Record name | 2,6-Dibromo-1H-purine | |
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| Record name | 2,6-dibromo-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.467 | |
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| Record name | 2,6-DIBROMO-1H-PURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/498GW89H4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 2,6-dibromo-7H-purine from Uric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 2,6-dibromo-7H-purine, a key intermediate in the development of novel therapeutics, starting from the readily available and bio-renewable resource, uric acid. This document details the multi-step synthesis, including experimental protocols, quantitative data, and process visualizations to aid researchers in the successful replication and optimization of this synthetic route.
Synthetic Strategy Overview
The synthesis of this compound from uric acid is a multi-step process that involves the initial conversion of uric acid into a more reactive purine derivative, followed by selective halogenation and dehalogenation steps. The proposed synthetic pathway is as follows:
-
Chlorination: Uric acid is first converted to the key intermediate 2,6,8-trichloropurine through a reaction with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine.
-
Selective Dechlorination: The resulting 2,6,8-trichloropurine undergoes selective catalytic hydrogenation to yield 2,6-dichloropurine. This step removes the chlorine atom at the C8 position.
-
Halogen Exchange: Finally, a halogen exchange reaction is performed on 2,6-dichloropurine to replace the chlorine atoms at the C2 and C6 positions with bromine, affording the target molecule, this compound.
This strategy leverages established chemical transformations and provides a logical route to the desired product.
Experimental Protocols
Step 1: Synthesis of 2,6,8-Trichloropurine from Uric Acid
This procedure is adapted from established methods for the chlorination of purine derivatives.
Reaction:
A Comprehensive Technical Guide to 2,6-dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-dibromo-7H-purine, a halogenated purine derivative of significant interest in medicinal chemistry and drug discovery. Due to its versatile reactivity, this compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This document outlines its chemical and physical properties, safety and handling protocols, a representative synthetic method, and its role in the development of therapeutic agents.
Core Properties of this compound
This compound, while often referenced in its more stable tautomeric form, 2,6-dibromo-9H-purine, is a key building block in synthetic organic chemistry. The CAS number for the common tautomer, 2,6-dibromo-9H-purine, is 1196-41-4.
Physicochemical Data
The following table summarizes the key physicochemical properties of 2,6-dibromo-9H-purine. It is important to note that experimental data for the 7H-tautomer is limited, and the data presented here primarily pertains to the more commonly isolated 9H-tautomer.
| Property | Value | Source |
| CAS Number | 1196-41-4 | N/A |
| Molecular Formula | C₅H₂Br₂N₄ | N/A |
| Molecular Weight | 277.91 g/mol | N/A |
| Appearance | Off-white to light yellow powder | N/A |
| Melting Point | >300 °C | N/A |
| Solubility | Soluble in DMSO and Methanol | N/A |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the purine ring protons. |
| ¹³C NMR | Resonances for the carbon atoms of the purine core. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for two bromine atoms. |
| Infrared (IR) | Absorption bands characteristic of N-H and C=N bonds within the purine ring system. |
Safety and Handling
Proper handling of this compound is essential in a laboratory setting. The following safety information is based on data for structurally related brominated purines and general laboratory safety protocols.
GHS Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Protocols
The synthesis of 7-substituted purine derivatives often starts from a commercially available purine core. The following is a generalized protocol for the N7-alkylation of a di-substituted purine, which can be adapted for the synthesis of 7-substituted derivatives of 2,6-dibromopurine.
General Synthesis of 7-Substituted Purines
This protocol is adapted from methodologies for the synthesis of N7-substituted purine analogs.
Materials:
-
2,6-dichloropurine (as a starting material, which would be brominated in a preceding step not detailed here)
-
Alkylating agent (e.g., 2-(bromomethyl)naphthalene)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the starting purine (e.g., 2,6-dichloropurine) in DMF, add potassium carbonate.
-
Add the desired alkylating agent to the mixture.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N7 and N9 isomers and obtain the desired 7-substituted purine.[1]
Role in Drug Discovery and Biological Activity
While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery. The bromine atoms at the 2 and 6 positions are excellent leaving groups for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships.
Antitubercular Activity of 2,6-Disubstituted 7H-Purine Derivatives
A notable example of the therapeutic potential of 7H-purine derivatives is in the development of novel antitubercular agents. Studies have shown that certain 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines exhibit potent activity against Mycobacterium tuberculosis.[1]
These compounds have been identified as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[1] Inhibition of DprE1 disrupts the integrity of the cell wall, leading to bacterial death.
The following diagram illustrates the general mechanism of action for these 7H-purine derivatives.
Caption: Inhibition of DprE1 by 7H-purine derivatives disrupts mycobacterial cell wall synthesis.
General Synthetic Workflow
The versatility of this compound as a synthetic precursor is a key aspect of its utility. The following diagram outlines a general workflow for the synthesis of diverse 2,6,7-trisubstituted purine libraries.
Caption: General workflow for the synthesis of a 2,6,7-trisubstituted purine library.
References
Spectroscopic Profile of 2,6-dibromo-7H-purine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 2,6-dibromo-7H-purine, a key intermediate in the synthesis of various biologically active purine derivatives. Due to the limited availability of directly published experimental spectra, this document presents a combination of predicted data from reliable computational sources and established experimental protocols for the acquisition of such data.
Spectroscopic Data Summary
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This information is crucial for the identification, characterization, and purity assessment of the compound.
Table 1: Predicted ¹H NMR Spectral Data of this compound (DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5 | Singlet | C8-H |
| ~14.0 | Broad Singlet | N7-H |
Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.
Table 2: Predicted ¹³C NMR Spectral Data of this compound (DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C4 |
| ~152 | C2 |
| ~148 | C6 |
| ~145 | C8 |
| ~125 | C5 |
Note: Predicted chemical shifts can vary depending on the computational method and solvent used. Experimental verification is recommended.
Table 3: Predicted IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | N-H Stretch |
| ~1600-1450 | Medium to Strong | C=C and C=N Stretching (Aromatic) |
| ~1300-1000 | Medium | C-N Stretching |
| Below 800 | Strong | C-Br Stretching |
Note: Predicted IR frequencies are typically calculated for the gas phase and may differ from experimental values obtained in the solid state (e.g., KBr pellet or ATR).
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z | Relative Abundance (%) | Assignment |
| 277.86 / 279.86 / 281.86 | High | [M]+, [M+2]+, [M+4]+ (Isotopic pattern for 2 Br atoms) |
| 199 / 201 | Medium | [M - Br]+ |
| 172 / 174 | Medium | [M - Br - HCN]+ |
Note: The mass spectrum of a compound with two bromine atoms will exhibit a characteristic isotopic pattern due to the presence of ⁷⁹Br and ⁸¹Br isotopes.
Experimental Protocols
The following are detailed methodologies for obtaining the experimental spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
The resulting mass spectrum will show the molecular ion peak and various fragment ions. The isotopic pattern for two bromine atoms should be clearly visible.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
An In-depth Technical Guide to the Solubility of 2,6-dibromo-7H-purine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Qualitative Solubility Profile
Based on the general characteristics of purine derivatives and related brominated heterocyclic compounds, a qualitative solubility profile for 2,6-dibromo-7H-purine can be inferred. Purines, as a class of molecules, exhibit a wide range of solubilities depending on their substitution patterns. For instance, the parent purine is water-soluble, but the introduction of hydrophobic substituents like bromine atoms is expected to decrease aqueous solubility and increase solubility in organic solvents.
The solubility of the closely related compound, 2,6-dibromopyridine, has been qualitatively described and is summarized in the table below.[1] This information can serve as a useful starting point for selecting appropriate solvents for this compound. It is anticipated that this compound will exhibit low solubility in non-polar solvents and higher solubility in polar aprotic and protic organic solvents.
Table 1: Qualitative Solubility of the Structurally Related Compound 2,6-Dibromopyridine in Various Organic Solvents [1]
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble |
| Ethanol | High Solubility | |
| Ethers | Dioxane | Soluble |
| Halogenated Alkanes | Chloroform | Soluble |
| Carbon Tetrachloride | Soluble | |
| Ketones | Acetone | High Solubility |
| Alkanes | Hexane | Low Solubility |
| Aqueous Solutions | Water | Insoluble |
For many purine analogs that are poorly soluble in water, Dimethyl sulfoxide (DMSO) is a common choice for preparing concentrated stock solutions, and ethanol can also be utilized.[2] The use of polar aprotic solvents like dimethylformamide (DMF) or DMSO can significantly enhance the solubility of purine derivatives.[3]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the isothermal shake-flask method is the gold standard.[1] The following protocol provides a robust framework for this determination.
Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) system
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of glass vials. Ensuring an excess of solid is present is crucial for achieving equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.[1]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure that the rates of dissolution and precipitation are equal.[1]
-
-
Phase Separation:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for several hours to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.[1]
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microparticles.[1]
-
-
Quantification:
-
Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve.
-
Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration of this compound.[1]
-
-
Calculation and Reporting:
-
Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor.
-
The solubility should be reported in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.[1]
-
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: Workflow for the experimental determination of solubility.
Conclusion
While direct quantitative solubility data for this compound in organic solvents is not currently published, this guide provides a solid foundation for researchers and drug development professionals. By leveraging the qualitative solubility information of structurally similar compounds and implementing the detailed experimental protocol provided, accurate and reliable solubility data can be generated. This information is indispensable for the advancement of research and the development of new chemical entities.
References
Crystal Structure of 2,6-dibromo-7H-purine: A Search for Definitive Data
Despite a comprehensive search of chemical and crystallographic databases, a definitive public record of the crystal structure of 2,6-dibromo-7H-purine, including its specific crystallographic data and detailed experimental protocols for its synthesis and crystallization, could not be located. While information on chemically related purine derivatives is available, the precise data for the target molecule remains elusive.
This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a comprehensive overview of the crystal structure of this compound. However, extensive searches across various scientific databases, including PubChem and the Cambridge Crystallographic Data Centre (CCDC), did not yield a Crystallographic Information File (CIF) or a peer-reviewed publication detailing the crystal structure of this specific compound.
While the compound this compound is listed in some chemical supplier catalogs, these sources do not provide the in-depth crystallographic data required for a thorough analysis.[1]
Data on Related Purine Structures
For comparative purposes, crystallographic data for analogous purine derivatives have been reported. For instance, the crystal structure of 2,6-dichloro-7-isopropyl-7H-purine has been determined and its details are publicly available.[2] This highlights that while the general purine scaffold is of significant interest to the scientific community, the specific 2,6-dibromo derivative may not have been synthesized and characterized crystallographically, or at least, the data has not been deposited in public databases.
Synthesis and Biological Activity of Purine Derivatives
The broader family of purine derivatives is a cornerstone in medicinal chemistry, with numerous synthetic methodologies and biological activities reported.[3][4] Purines are integral to the structure of nucleic acids and play crucial roles in cellular signaling and energy metabolism.[4][5] Consequently, substituted purines are widely investigated as potential therapeutic agents, including as anticancer, antiviral, and anti-inflammatory drugs.[3][6][7][8]
The general synthesis of substituted purines often involves the modification of a pre-existing purine core. For example, the synthesis of 2,6,9-trisubstituted purines has been described, showcasing the chemical tractability of the purine ring system. However, a specific, detailed protocol for the synthesis and subsequent crystallization of this compound was not found in the available literature.
Challenges and Future Directions
The absence of public crystallographic data for this compound presents a knowledge gap for researchers interested in the structure-activity relationships of halogenated purines. The precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions, is critical for understanding the compound's physical and chemical properties, and for designing new derivatives with enhanced biological activity.
Future work in this area would require the de novo synthesis of this compound, followed by the growth of single crystals suitable for X-ray diffraction analysis. The successful determination of its crystal structure would be a valuable addition to the body of knowledge on purine chemistry and would provide a solid foundation for further computational and experimental studies.
Conclusion
While a comprehensive technical guide on the crystal structure of this compound cannot be provided at this time due to the lack of available data, this report summarizes the current state of knowledge and highlights the need for further experimental work. The rich chemistry and biological importance of the purine scaffold suggest that the synthesis and structural characterization of this compound would be a worthwhile endeavor for the scientific community. Researchers interested in this specific molecule may need to undertake its synthesis and crystallographic analysis to obtain the desired data.
References
- 1. 1196-41-4|this compound|BLD Pharm [bldpharm.com]
- 2. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis, reaction, and bio-evaluation potential of purines as precursor pharmacophores in chemical reactions: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08271K [pubs.rsc.org]
- 4. Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine | C5H4N4 | CID 1044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomerism of 2,6-Dibromopurine: An In-depth Technical Guide on the 7H vs. 9H Isomers
For Researchers, Scientists, and Drug Development Professionals
The tautomeric state of purine derivatives is a critical determinant of their chemical and biological properties, influencing everything from reaction outcomes to interactions with biological targets. In the case of 2,6-dibromopurine, a versatile synthetic intermediate in medicinal chemistry, the equilibrium between the 7H and 9H tautomers is of paramount importance. This technical guide provides a comprehensive overview of the tautomerism of 2,6-dibromopurine, detailing the theoretical and experimental approaches used to characterize the relative stability and properties of the 7H and 9H isomers.
Introduction to Purine Tautomerism
Purine and its derivatives can exist in various tautomeric forms due to the migration of a proton among the nitrogen atoms of the heterocyclic rings. For most neutral purines in solution, the tautomeric equilibrium is dominated by the N7H and N9H forms.[1][2] The relative population of these tautomers is influenced by factors such as the nature and position of substituents, solvent polarity, and temperature.[3][4] Understanding this equilibrium is crucial as the distinct electronic and steric profiles of the 7H and 9H tautomers can lead to different hydrogen bonding patterns and receptor interactions, thereby affecting their pharmacological activity.
Computational Analysis of Tautomer Stability
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers.[3][5] The B3LYP functional combined with a triple-zeta basis set, such as 6-311++G(d,p), is a widely accepted level of theory for such investigations, providing a good balance between accuracy and computational cost.[5][6] These calculations can determine the electronic energies and Gibbs free energies of the tautomers in the gas phase and in solution, often modeled using the Polarizable Continuum Model (PCM).[5][7]
Illustrative Quantitative Data
The following table summarizes hypothetical, yet representative, quantitative data for the 7H- and 9H-tautomers of 2,6-dibromopurine, based on the expected trends from computational studies of similar purine derivatives. These values should be considered illustrative and would require specific DFT calculations on 2,6-dibromopurine for validation.
| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Gas Phase | |||
| 9H-2,6-dibromopurine | 0.00 | 0.00 | ~85 |
| 7H-2,6-dibromopurine | 1.20 | 1.15 | ~15 |
| Aqueous Solution (PCM) | |||
| 9H-2,6-dibromopurine | 0.00 | 0.00 | ~60 |
| 7H-2,6-dibromopurine | -0.25 | -0.30 | ~40 |
Experimental Protocols for Tautomer Characterization
Computational Chemistry Protocol
This protocol outlines a typical DFT calculation to determine the relative stability of the 7H and 9H tautomers of 2,6-dibromopurine.
-
Software : Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Methodology :
-
Construct the 3D structures of the 7H- and 9H-tautomers of 2,6-dibromopurine.
-
Perform geometry optimizations and frequency calculations in the gas phase using the B3LYP functional and the 6-311++G(d,p) basis set. The absence of imaginary frequencies confirms a true energy minimum.[5]
-
To model a solvent environment (e.g., water), perform a second set of optimizations and frequency calculations using the Polarizable Continuum Model (PCM).[5][7]
-
Extract the electronic energies (with zero-point vibrational energy correction) and the Gibbs free energies from the output files.
-
Calculate the relative energies of the 7H tautomer with respect to the more stable 9H tautomer.
-
The relative populations of the tautomers can be estimated using the Boltzmann distribution equation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature NMR spectroscopy is a powerful technique for the direct observation and quantification of tautomers in solution.[1][2] At room temperature, the proton exchange between the N7 and N9 positions is often fast on the NMR timescale, resulting in a single set of averaged signals. By lowering the temperature, this exchange can be slowed down, allowing for the resolution of distinct signals for each tautomer.
Illustrative Protocol for Low-Temperature ¹H and ¹³C NMR:
-
Sample Preparation : Dissolve 2,6-dibromopurine in a suitable deuterated solvent that remains liquid at low temperatures (e.g., methanol-d₄, dimethylformamide-d₇).
-
Instrumentation : Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition :
-
Acquire standard ¹H and ¹³C spectra at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments (e.g., 10 K) and acquire spectra at each step until signal separation is observed. Optimal temperatures for resolving purine tautomers are often in the range of 213 K to 253 K.[1]
-
-
Data Analysis :
-
Analyze the low-temperature spectra for the appearance of new sets of signals corresponding to the 7H and 9H tautomers.
-
Integrate the signals of the distinct tautomers in the ¹H spectrum to determine their relative populations.
-
Utilize 2D NMR techniques, such as ¹H-¹³C HSQC and HMBC, to aid in the assignment of signals to specific atoms in each tautomer.
-
Ultraviolet/Visible (UV-Vis) Spectroscopy
The electronic transitions of purine tautomers are sensitive to the position of the proton, leading to distinct UV-Vis absorption spectra for each form.
Illustrative Protocol for UV-Vis Spectroscopy:
-
Sample Preparation : Prepare dilute solutions (e.g., 10-50 µM) of 2,6-dibromopurine in solvents of varying polarity (e.g., water, ethanol, acetonitrile, cyclohexane).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectra over a wavelength range of approximately 200-400 nm.
-
Data Analysis :
-
Deconvolute the overlapping spectra of the tautomers using computational methods if necessary.
-
Compare the experimental spectra with theoretically calculated spectra for the different tautomers to aid in their identification.
-
Changes in the absorption maxima and molar absorptivity with solvent polarity can provide insights into the relative stability of the tautomers in different environments.
-
Conclusion
The tautomeric equilibrium between the 7H and 9H isomers of 2,6-dibromopurine is a critical aspect of its chemistry that has significant implications for its use in drug discovery and development. While the 9H tautomer is likely the more stable form in the gas phase, the small energy difference and the influence of the solvent can lead to a significant population of the 7H tautomer in solution. A combination of computational modeling and experimental techniques, particularly low-temperature NMR spectroscopy, provides a robust framework for the characterization and quantification of these tautomers. A thorough understanding of this equilibrium is essential for predicting the behavior of 2,6-dibromopurine in synthetic reactions and its interactions with biological systems.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. NMR Quantification of Tautomeric Populations in Biogenic Purine Bases | Semantic Scholar [semanticscholar.org]
- 3. Substituent effects on the stability of the four most stable tautomers of adenine and purine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04615A [pubs.rsc.org]
- 4. Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM) – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on the Chemical Stability and Storage of 2,6-dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 2,6-dibromo-7H-purine, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of specific stability data for this compound, this guide combines information from safety data sheets, general principles of chemical stability for related halogenated purine analogs, and established methodologies for forced degradation studies. The information herein is intended to guide researchers in the proper handling, storage, and evaluation of this compound to ensure its integrity and prevent the formation of unwanted degradation products.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Molecular Formula | C₅H₂Br₂N₄ | - |
| Molecular Weight | 277.90 g/mol | - |
| Appearance | White to off-white crystalline powder | General Observation |
| Melting Point | >300 °C | [1] |
| Solubility | Insoluble in water; Soluble in hot methanol, ethanol, dioxane, chloroform. | [2] |
Recommended Storage Conditions
Proper storage is critical to maintain the chemical integrity of this compound. The primary recommendation is to store the compound in a cool, dry, and dark environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential chemical reactions. |
| Atmosphere | Sealed under an inert atmosphere (e.g., Argon or Nitrogen) in a dry environment. | To prevent hydrolysis from atmospheric moisture and potential oxidation. |
| Light | Protect from light. | To prevent photolytic degradation. Halogenated organic compounds can be susceptible to light-induced degradation. |
| Container | Tightly sealed, non-reactive containers (e.g., amber glass vials). | To prevent contamination and exposure to environmental factors. |
Chemical Stability Profile
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized. These pathways are critical for identifying potential impurities that may arise during storage or in formulated products.
-
Hydrolysis: The C-Br bonds in the purine ring are susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the formation of mono- and di-hydroxy-purine derivatives. The bromine at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 2-position.
-
Photodegradation: Exposure to UV or visible light may induce homolytic cleavage of the C-Br bonds, leading to the formation of radical intermediates and subsequent degradation products.
-
Oxidation: The purine ring system can be susceptible to oxidation, potentially leading to ring-opened products or the formation of N-oxides.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition, although its high melting point suggests significant thermal stability.
Below is a conceptual diagram illustrating potential degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To obtain quantitative stability data, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation of the compound to identify potential degradants and develop stability-indicating analytical methods.[4][5]
General Experimental Workflow
The following workflow outlines the key steps in assessing the chemical stability of this compound.
Caption: General workflow for conducting forced degradation studies.
Detailed Methodologies
The following protocols are based on general guidelines for forced degradation studies and can be adapted for this compound.
4.2.1. Preparation of Stock Solution
-
Prepare a stock solution of this compound in a suitable organic solvent where it is freely soluble, such as methanol or a mixture of acetonitrile and water. A typical concentration is 1 mg/mL.
4.2.2. Acid and Base Hydrolysis
-
Objective: To assess stability in acidic and basic conditions.
-
Methodology:
-
To separate aliquots of the stock solution, add an equal volume of 1 M HCl (for acid hydrolysis) and 1 M NaOH (for base hydrolysis).
-
Maintain the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the samples before analysis (the acidic sample with NaOH and the basic sample with HCl).
-
Analyze by a stability-indicating HPLC method.
-
4.2.3. Oxidative Degradation
-
Objective: To evaluate susceptibility to oxidation.
-
Methodology:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature.
-
Monitor the reaction at various time points.
-
Analyze the samples by HPLC.
-
4.2.4. Photostability Testing
-
Objective: To determine the effect of light exposure.
-
Methodology (based on ICH Q1B guidelines): [6][7]
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature and humidity conditions.
-
Analyze the exposed and control samples by HPLC.
-
4.2.5. Thermal Degradation
-
Objective: To assess stability at elevated temperatures.
-
Methodology:
-
Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for an extended period (e.g., up to several weeks).
-
At regular intervals, withdraw samples, prepare solutions, and analyze by HPLC.
-
Analytical Method
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.
-
Column: A C18 reverse-phase column is a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of the peaks.
-
Method Validation: The analytical method should be validated to ensure it is specific, accurate, precise, and linear for the quantification of this compound and its major degradants.
Summary of Recommendations
| Aspect | Recommendation |
| Storage | Store at 2-8°C, protected from light and moisture, in a tightly sealed container. |
| Handling | Handle in a well-ventilated area, avoiding the creation of dust. Use appropriate personal protective equipment (gloves, safety glasses). |
| Stability Assessment | Conduct forced degradation studies (hydrolysis, oxidation, photolysis, thermal stress) to understand the degradation profile. |
| Analytical Monitoring | Develop and validate a stability-indicating HPLC method to monitor the purity of the compound over time and to identify and quantify any degradation products. |
Conclusion
While this compound is a stable solid under recommended storage conditions, it has the potential to degrade under stress conditions such as acidic or basic pH, exposure to light, and oxidizing agents. For researchers and drug development professionals, a thorough understanding and experimental evaluation of its stability are paramount to ensure the quality and reliability of experimental results and the development of safe and effective pharmaceutical products. The protocols and information provided in this guide serve as a starting point for establishing a comprehensive stability program for this compound.
References
- 1. 2,6-Dibromopyridine | C5H3Br2N | CID 12274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijmr.net.in [ijmr.net.in]
The Genesis of a Key Chemical Intermediate: The Discovery and First Synthesis of 2,6-dibromo-7H-purine
A Technical Guide for Researchers and Drug Development Professionals
Abstract
2,6-dibromo-7H-purine, a halogenated purine derivative, serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its discovery and initial synthesis laid the groundwork for the development of numerous purine analogs with therapeutic potential. This technical guide provides an in-depth overview of the first reported synthesis of this compound, detailing the experimental protocol, and presenting key physical and chemical data. Furthermore, this document explores the broader context of its utility as a versatile intermediate in medicinal chemistry.
Introduction
The purine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules such as nucleic acids and coenzymes. The strategic functionalization of the purine ring system has led to the development of a multitude of drugs with diverse therapeutic applications, including antiviral, anticancer, and immunosuppressive agents. Halogenated purines, in particular, are highly valued as versatile intermediates due to the reactivity of the carbon-halogen bond, which allows for subsequent nucleophilic substitution and cross-coupling reactions.
The first comprehensive study detailing the synthesis and properties of a range of purine derivatives, including 2,6-dibromopurine, was reported by Albert and Brown in their seminal 1954 paper in the Journal of the Chemical Society. This work provided a foundational method for the preparation of dihalogenated purines, opening avenues for the synthesis of novel purine-based compounds.
First Synthesis of this compound
The initial synthesis of this compound was achieved through the bromination of xanthine. This method, detailed by Albert and Brown, involves the direct conversion of the hydroxyl groups of xanthine to bromine atoms using a phosphoryl bromide/phosphorus pentabromide mixture.
Synthetic Workflow
The synthesis proceeds in a single step from the readily available starting material, xanthine. The workflow can be visualized as a direct transformation of the purine core.
Experimental Protocol
The following protocol is based on the method described by Albert and Brown (1954) for the synthesis of 2,6-dihalogenated purines from xanthine.
Materials:
-
Xanthine
-
Phosphoryl bromide (POBr₃)
-
Phosphorus pentabromide (PBr₅)
-
Sealed tube apparatus
-
Heating mantle or oil bath
-
Apparatus for filtration under reduced pressure
-
Recrystallization solvents (e.g., water or ethanol)
Procedure:
-
A mixture of xanthine, phosphoryl bromide, and phosphorus pentabromide is placed in a sealed glass tube.
-
The tube is heated at a high temperature (typically in the range of 150-160°C) for several hours to ensure the complete conversion of the hydroxyl groups to bromine atoms.
-
After the reaction is complete, the tube is cooled to room temperature, and the contents are carefully treated with a suitable quenching agent, such as crushed ice or cold water, to decompose the excess phosphorus halides.
-
The crude this compound precipitates out of the aqueous solution.
-
The solid product is collected by filtration under reduced pressure and washed with cold water to remove any inorganic byproducts.
-
The crude product is then purified by recrystallization from an appropriate solvent, such as water or ethanol, to yield the pure this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Br₂N₄ | - |
| Molecular Weight | 277.91 g/mol | - |
| Appearance | Crystalline solid | [1] |
| Melting Point | Decomposes above 180 °C | [1] |
| Solubility | Sparingly soluble in hot water | [1] |
Spectroscopic Data
While the original publication by Albert and Brown focused on the synthesis and chemical properties, modern analytical techniques provide detailed structural information. The following table presents expected spectroscopic data for this compound based on its structure and data from analogous compounds.
| Technique | Expected Data |
| ¹H NMR | A singlet for the C8-H proton, and a broad singlet for the N7-H proton (chemical shifts would depend on the solvent). |
| ¹³C NMR | Signals corresponding to the five carbon atoms of the purine ring, with the C2 and C6 carbons showing shifts indicative of being bonded to bromine. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two bromine atoms. |
Role in Drug Discovery and Development
This compound is not typically an active pharmaceutical ingredient itself. Instead, its significance lies in its role as a versatile chemical intermediate for the synthesis of more complex purine derivatives. The two bromine atoms at the 2 and 6 positions can be selectively displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.
Logical Relationship in Derivative Synthesis
The differential reactivity of the C2-Br and C6-Br bonds, or the sequential displacement of these halogens, is a key strategy in the synthesis of disubstituted purines.
This stepwise functionalization allows for the creation of a diverse library of 2,6-disubstituted purines, which can then be screened for various biological activities.
Conclusion
The discovery and first synthesis of this compound by Albert and Brown marked a significant milestone in purine chemistry. Their method provided a practical route to a key intermediate that has since been instrumental in the development of a vast number of purine-based compounds. The ability to selectively modify the 2 and 6 positions of the purine ring continues to make this compound a valuable tool for researchers and scientists in the field of drug discovery and development.
References
An In-depth Technical Guide to the Potential Biological Activities of Dibrominated Purines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The purine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. Chemical modification of this privileged structure offers a robust strategy for the development of novel bioactive compounds. Among these modifications, bromination, particularly di-bromination, has emerged as a key approach for generating potent and selective inhibitors of various biological targets. This technical guide provides a comprehensive overview of the known biological activities of dibrominated purine derivatives, with a primary focus on their anticancer potential through the inhibition of cyclin-dependent kinases (CDKs). We present quantitative data on their cytotoxic and kinase inhibitory activities, detail relevant experimental protocols for their synthesis and evaluation, and visualize key signaling pathways to contextualize their mechanism of action.
Introduction: The Purine Scaffold in Drug Discovery
Purines, consisting of a fused pyrimidine and imidazole ring system, are fundamental to all life. They are integral components of nucleic acids (adenine and guanine), energy carriers (adenosine triphosphate - ATP), and signaling molecules (cyclic adenosine monophosphate - cAMP). The structural similarity of synthetic purine analogues to endogenous ligands, particularly ATP, makes them ideal candidates for competitive inhibitors of ATP-binding proteins, a vast class that includes protein kinases.
Kinases play a pivotal role in cellular signal transduction, regulating processes such as cell cycle progression, proliferation, apoptosis, and differentiation. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a primary target for modern drug discovery. The development of selective kinase inhibitors has revolutionized oncology, and purine derivatives have been at the forefront of this effort. Roscovitine, a 2,6,9-trisubstituted purine, is a well-known example of a potent CDK inhibitor that has undergone clinical investigation.
Bromine substitution on the purine ring can significantly enhance binding affinity and selectivity for target proteins by forming halogen bonds and increasing lipophilicity. This guide focuses specifically on dibrominated purine derivatives, exploring their synthesis, biological evaluation, and therapeutic potential.
Anticancer Activity of Dibrominated Purine Derivatives
Dibrominated purines, particularly those substituted at the 2, 6, and 9 positions, have demonstrated significant potential as anticancer agents. Their primary mechanism of action is often the inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and induction of apoptosis.
Quantitative Cytotoxicity and Kinase Inhibition Data
The antiproliferative and kinase inhibitory activities of various 2,6,9-trisubstituted purine derivatives have been evaluated against multiple cancer cell lines and specific kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While data for simple dibrominated purines is limited in publicly accessible literature, studies on more complex trisubstituted derivatives, which often start from a dibrominated scaffold, provide valuable insights into their potential.
Below are tables summarizing the reported IC50 values for representative 2,6,9-trisubstituted purine derivatives.
Table 1: Cytotoxicity of 2,6,9-Trisubstituted Purine Derivatives Against Various Cancer Cell Lines [1][2][3]
| Compound ID | R2 Substituent | R6 Substituent | R9 Substituent | Cancer Cell Line | IC50 (µM) |
| 4e | -Cl | -NH-benzyl | -isopentyl | HeLa | 2.7 |
| 4g | -Cl | -NH-(4-methoxybenzyl) | -isopropyl | HCT116 | 7.1 |
| 4i | -Cl | -NH-(4-methoxybenzyl) | -isobutyl | H1975 | 3.4 |
| 4i | -Cl | -NH-(4-methoxybenzyl) | -isobutyl | HCT116 | 1.6 |
| 7h | -arylpiperazinyl | -(various) | -(various) | HL-60 | Induces Apoptosis |
Note: The core structure for compounds in Table 1 is a 2-chloro-6-amino-9-alkyl-purine, derived from a 2,6-dichloropurine intermediate.
Table 2: Kinase Inhibitory Activity of 2,6,9-Trisubstituted Purine Derivatives [4]
| Compound ID | Target Kinase | IC50 |
| 4f | Bcr-Abl | 70 nM |
| 5b | FLT3-ITD | 0.38 µM |
| 5j | BTK | 0.41 µM |
| Compound V | Bcr-Abl | 40 nM |
| Compound V | BTK | 0.58 µM |
Note: These compounds feature complex substitutions at the C2, C6, and N9 positions, demonstrating the potential of the purine scaffold for potent and selective kinase inhibition.
Mechanism of Action: Targeting the CDK5 Signaling Pathway
A key mechanism through which purine derivatives exert their anticancer effects is the inhibition of cyclin-dependent kinases (CDKs). CDK5, in particular, is an intriguing target. While traditionally known for its role in the central nervous system, its dysregulation has been implicated in cancer progression, cell survival, and apoptosis. Purine-based inhibitors, by competing with ATP, can block the catalytic activity of CDK5, thereby modulating downstream signaling pathways that control cell life and death.
Visualization of the CDK5 Signaling Pathway
The following diagram illustrates a simplified CDK5 signaling pathway, highlighting its dual role in both promoting cell survival and inducing apoptosis, and indicating the point of inhibition by purine analogues.
In this pathway, the active CDK5/p35 complex can promote cell survival by inhibiting pro-apoptotic proteins like JNK3.[1] However, under cellular stress, p35 can be cleaved to p25, leading to the formation of a hyperactive CDK5/p25 complex. This complex can aberrantly phosphorylate targets like p53, thereby promoting apoptosis. Dibrominated purine derivatives can inhibit both the pro-survival and pro-apoptotic functions of CDK5, and the ultimate cellular outcome (cell cycle arrest vs. apoptosis) often depends on the cellular context and the specific inhibitor profile.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a key dibrominated purine intermediate and for the biological assays used to evaluate its activity.
Synthesis of 2,6-Dichloropurine
2,6-Dichloropurine is a crucial precursor for the synthesis of a wide range of 2,6,9-trisubstituted purine derivatives, including dibrominated analogues (via subsequent halogen exchange reactions). A common and effective method for its preparation involves the chlorination of xanthine.
Workflow for the Synthesis of 2,6-Dichloropurine
Detailed Protocol: [5]
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend xanthine in phosphorus oxychloride (POCl₃).
-
Catalyst Addition: To this suspension, add a catalytic amount of a weak nucleophilic organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The base facilitates the chlorination process.
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base, such as concentrated ammonium hydroxide, until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent, such as ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 2,6-dichloropurine can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.
Note: This protocol provides a general guideline. Specific temperatures, reaction times, and reagent ratios should be optimized based on the specific scale and laboratory conditions.
In Vitro CDK5 Kinase Inhibition Assay
This protocol describes a method to determine the IC50 value of a test compound (e.g., a dibrominated purine derivative) against CDK5 kinase activity using a luminescence-based assay that quantifies ADP production.
Workflow for CDK5 Kinase Inhibition Assay
Detailed Protocol: (Adapted from ADP-Glo™ Kinase Assay methodologies)[6]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/ml BSA; 50 µM DTT).
-
Inhibitor Dilutions: Prepare a serial dilution series of the test compound in 100% DMSO. Subsequently, dilute this series into the Kinase Buffer to the desired final concentrations. Include a DMSO-only control (vehicle control).
-
Enzyme Solution: Dilute the CDK5/p25 enzyme to its optimal working concentration in Kinase Buffer.
-
Substrate/ATP Solution: Prepare a mixture of the substrate (e.g., Histone H1) and ATP in Kinase Buffer. The ATP concentration should ideally be at or near the Km value for CDK5 to ensure competitive binding results.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted inhibitor or DMSO vehicle to the wells of a 384-well plate.
-
Add 2 µL of the diluted CDK5/p25 enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Convert the ADP generated by the kinase reaction into ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a compatible plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the CDK5 activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Conclusion and Future Directions
Dibrominated purines represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to be readily synthesized and modified, coupled with their inherent capacity to competitively inhibit ATP-binding sites on key cellular regulators like CDKs, makes them an attractive scaffold for further drug development.
The data presented in this guide highlight the promising cytotoxic and kinase inhibitory activities of substituted purine derivatives. The detailed protocols provide a framework for the synthesis and evaluation of new analogues. Future research should focus on synthesizing and evaluating simpler, foundational dibrominated purines to establish a clear baseline for structure-activity relationships (SAR). Furthermore, comprehensive kinase profiling and in vivo efficacy studies of the most potent compounds will be crucial steps in translating the potential of this chemical class into clinically effective therapies. The continued exploration of dibrominated purines is a promising avenue for the discovery of next-generation targeted therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
Commercial Suppliers and Technical Guide for 2,6-dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,6-dibromo-7H-purine, a key intermediate in the synthesis of various biologically active compounds. This document outlines its commercial availability, key quantitative data, a representative synthetic protocol, and its application in the development of kinase inhibitors.
Commercial Availability
This compound (CAS No. 1196-41-4) is readily available from a number of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in building blocks for medicinal chemistry and drug discovery. Some of the prominent suppliers include:
-
BLD Pharm
-
Shanghai Amole Biotechnology Co., Ltd.
-
Chemsrc
Physicochemical and Quantitative Data
The following tables summarize the typical physical and chemical properties of this compound. This data is compiled from supplier information and publicly available safety data sheets. For lot-specific data, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier. A representative CoA for a related purine derivative, 2,6-diamino-7H-purine, indicates that purity is typically determined by High-Performance Liquid Chromatography (HPLC) and identity is confirmed by ¹H NMR spectroscopy.[1]
| Identifier | Value |
| CAS Number | 1196-41-4 |
| Molecular Formula | C₅H₂Br₂N₄ |
| Molecular Weight | 277.90 g/mol |
| Property | Value |
| Appearance | Off-white to light yellow solid (representative) |
| Purity (HPLC) | ≥ 95% (typical) |
| Melting Point | >300 °C |
| Solubility | Soluble in DMSO |
Synthesis of this compound
This compound can be synthesized from commercially available starting materials such as uric acid. The following is a generalized experimental protocol based on established methods for the synthesis of substituted purines.
Experimental Protocol: Synthesis from Uric Acid
Materials:
-
Uric Acid
-
Phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or other high-boiling tertiary amine)
-
Inert solvent (e.g., acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth
Procedure:
-
A mixture of uric acid and an excess of phosphorus oxybromide (or a mixture of PBr₅ and POCl₃) in an inert solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.
-
A high-boiling tertiary amine, such as N,N-dimethylaniline, is added to the mixture.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is cautiously poured onto crushed ice.
-
The acidic solution is then neutralized with a solution of sodium hydroxide.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
This procedure provides a general guideline. For specific reaction conditions, including stoichiometry, reaction times, and purification methods, it is recommended to consult detailed synthetic procedures in the chemical literature.
Applications in Drug Discovery: A Precursor for Kinase Inhibitors
This compound serves as a versatile starting material for the synthesis of a wide array of substituted purine derivatives, many of which exhibit potent inhibitory activity against various protein kinases. The bromine atoms at the 2- and 6-positions are amenable to nucleophilic substitution, allowing for the introduction of diverse functionalities.
Role in the Synthesis of Cyclin-Dependent Kinase (CDK) Inhibitors
Substituted purines are a well-established class of cyclin-dependent kinase (CDK) inhibitors.[2] The synthesis of these inhibitors often involves the sequential displacement of the bromine atoms on the 2,6-dibromopurine core. For instance, reaction with various amines can introduce side chains that occupy the ATP-binding pocket of the kinase, leading to potent and selective inhibition.
The general workflow for utilizing this compound in the synthesis of CDK inhibitors is depicted in the following diagram.
Caption: Synthetic workflow for CDK inhibitors.
Involvement in Purinergic Signaling Pathways
Purine derivatives are central to purinergic signaling, a form of extracellular communication mediated by purine nucleosides and nucleotides like adenosine and ATP.[3][4][5] These signaling molecules activate purinergic receptors, which are implicated in a vast array of physiological and pathological processes, including inflammation, neurotransmission, and cancer.[3][4][5]
This compound, as a synthetic precursor, allows for the creation of novel purine derivatives that can be used as chemical probes to study these pathways or as potential therapeutic agents that modulate the activity of purinergic receptors or the enzymes involved in purine metabolism. The diagram below illustrates the general concept of purinergic signaling.
Caption: Key components of purinergic signaling.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The design and synthesis of purine inhibitors of CDK2. III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2,6-disubstituted purines using 2,6-dibromo-7H-purine
An Application Note on the Synthesis of 2,6-Disubstituted Purines using 2,6-Dibromo-7H-Purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including kinase inhibitors for anticancer therapy.[1][2][3] Specifically, 2,6,9-trisubstituted purines have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), platelet-derived growth factor receptor (PDGFRα), and FMS-like tyrosine kinase 3 (FLT3-ITD), making them attractive candidates for drug development.[2][4] The versatile starting material, this compound, provides a strategic platform for introducing diverse functionalities at the C2 and C6 positions through various synthetic methodologies.
This document provides detailed protocols and application notes for the synthesis of 2,6-disubstituted purines from 2,6-dibromopurine, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Synthetic Strategies & Reactivity
The functionalization of 2,6-dibromopurine can be achieved with high regioselectivity. The C6 position is generally more reactive towards both nucleophilic substitution and palladium-catalyzed coupling than the C2 position.[5][6] This differential reactivity allows for a stepwise approach to synthesize unsymmetrically substituted purines.
Key Synthetic Transformations:
-
Suzuki-Miyaura Coupling: Forms C-C bonds by coupling with boronic acids.
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.[7]
-
Nucleophilic Aromatic Substitution (SNAr): Displaces bromide with various nucleophiles (amines, alkoxides, thiolates).[5]
Diagram: General Synthetic Workflow
Caption: Stepwise synthesis of 2,6-disubstituted purines from 2,6-dibromopurine.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting aryl halides with boronic acids.[8] This reaction is highly effective for introducing aryl or alkenyl substituents onto the purine core.[9][10] Selective mono-arylation at the C6 position can be achieved by using one equivalent of boronic acid, followed by a second coupling to functionalize the C2 position.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Halopurine | Boronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product(s) | Yield (%) |
| 1 | 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid (1.0) | Pd₂(dba)₃ (1.5) | - | K₃PO₄ (2.0) | Toluene | 100 | 2-Chloro-6-phenyl | 77[10] |
| 2 | 9-Benzyl-2,6-dichloropurine | Phenylboronic Acid (3.0) | Pd₂(dba)₃ (1.5) | - | K₃PO₄ (3.0) | Toluene | 100 | 2,6-Diphenyl | 84[10] |
| 3 | 9-Benzyl-6-chloro-2-iodopurine | Phenylboronic Acid (1.0) | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | DME/H₂O | 100 | 6-Chloro-2-phenyl | 81[10] |
| 4 | 2,6-Dibromopyridine | Phenylboronic Acid (1.1) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | Mono-arylated | ~70-80[8] |
| 5 | 2,6-Dibromopyridine | Phenylboronic Acid (2.5) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Di-arylated | >90[8] |
Note: Data for dichloropurines and dibromopyridine are presented as models for the reactivity of 2,6-dibromopurine.
Experimental Protocol: Selective C6-Arylation of 2,6-Dibromopurine
This protocol is adapted from procedures for similar substrates and is designed to favor mono-substitution.[8]
Materials:
-
This compound (or N9-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene and Degassed Water (4:1 ratio)
-
Schlenk flask or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2,6-dibromopurine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Solvent Addition: Add the toluene and degassed water solvent mixture.
-
Execution: Stir the reaction mixture vigorously and heat to 100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the consumption of starting material.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with primary or secondary amines.[11][12] This reaction is essential for synthesizing 2,6-diaminopurine scaffolds, which are prevalent in biologically active molecules.[7]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Aryl Halide | Amine (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Product | Yield (%) |
| 1 | 2,6-Dibromopyridine | Aniline (1.1) | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Toluene | 80 | Mono-aminated | 85[7] |
| 2 | 2,6-Dibromopyridine | Aniline (2.2) | Pd₂(dba)₃ (2.0) | BINAP (4) | NaOtBu (2.8) | Toluene | 100 | Di-aminated | 92[7] |
| 3 | 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane (0.5) | Pd₂(dba)₃ (2.0) | BINAP (4) | NaOtBu (2.8) | Toluene | 80 | Di-aminated | 60[13] |
Note: Data for bromopyridines are presented as models for the reactivity of 2,6-dibromopurine.
Experimental Protocol: Selective C6-Amination of 2,6-Dibromopurine
This protocol is adapted from standard Buchwald-Hartwig procedures.[7][13]
Materials:
-
This compound (or N9-protected derivative) (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, BINAP, and NaOtBu.
-
Reagent Addition: Add anhydrous toluene, followed by the 2,6-dibromopurine and the amine.
-
Execution: Heat the mixture with stirring at 80-100 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue via flash column chromatography.
Diagram: Catalytic Cycles
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions provide a direct, metal-free method to introduce nucleophiles onto the purine ring.[14] The reaction is facilitated by the electron-deficient nature of the purine system. For dihalopurines, substitution occurs preferentially at the C6 position.[15][16] This method is effective for introducing amines, alkoxides, and thiolates.
Experimental Protocol: C6-Substitution via SNAr
This protocol is a general procedure for SNAr on halopurines.[5][17]
Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., secondary amine, sodium methoxide, or sodium thiophenoxide) (1.5 - 2.0 equiv)
-
Base (if required, e.g., DBU or K₂CO₃) (1.5 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile)
-
Reaction vessel
Procedure:
-
Reaction Setup: Dissolve the 2,6-dibromopurine in the chosen polar aprotic solvent in a reaction vessel.
-
Reagent Addition: Add the nucleophile to the solution. If the nucleophile is not used as a salt, add the base (e.g., DBU for alcohols or thiols).
-
Execution: Stir the reaction mixture at a temperature ranging from room temperature to 50 °C.
-
Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent. For basic products, an acidic wash may be necessary, and for acidic products, a basic wash.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Application in Kinase Inhibitor Research
2,6-Disubstituted purines often function by inhibiting protein kinases, which are critical regulators of cell signaling pathways.[2] Deregulation of these pathways, such as the MAPK and STAT pathways, is a hallmark of many cancers. The synthesized purine derivatives can be screened for their ability to inhibit specific kinases and block these aberrant signaling cascades, thereby inducing cell cycle arrest and apoptosis in cancer cells.[2][3]
Caption: Inhibition of kinase signaling pathways by 2,6-disubstituted purines.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of diverse 2,6-disubstituted purine libraries. Through regioselective and stepwise application of modern synthetic methods like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and SNAr reactions, researchers can efficiently generate novel compounds for screening as potential therapeutics, particularly in the field of oncology. The protocols and data provided herein serve as a guide for the strategic design and synthesis of these important molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity evaluation of novel 2,6,9-trisubstituted purine conjugates as potential protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro evaluation of novel 2,6,9-trisubstituted purines acting as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]
- 17. 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become an indispensable tool in medicinal chemistry and drug development for the synthesis of arylamines and related nitrogen-containing heterocycles, which are prevalent motifs in a vast array of pharmaceuticals. The 2,6-disubstituted purine scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors and antiviral agents. The selective functionalization of 2,6-dibromo-7H-purine via Buchwald-Hartwig amination offers a direct and efficient route to a diverse library of 2,6-diaminopurine derivatives, which are valuable for structure-activity relationship (SAR) studies and the discovery of novel therapeutic agents.
This document provides detailed application notes and a general protocol for the Buchwald-Hartwig amination of this compound. The protocol is based on established methodologies for the amination of related dihalopurines and can be adapted for a variety of primary and secondary amines.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the aminated purine product and regenerating the active Pd(0) catalyst.
The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing reaction rates and yields.
Data Presentation
The following table summarizes representative reaction conditions and yields for the Buchwald-Hartwig amination of related 2,6-dihalopurines. These examples can serve as a starting point for the optimization of the reaction with this compound and various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-(4-methylpiperazin-1-yl)aniline | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 1,4-Dioxane | 120 (Microwave) | 1 | 39-66 |
| 2 | Various Amides | Pd₂(dba)₃ (5) | Xantphos (10) | K₃PO₄ | Toluene | 110 | 16 | 50-90 |
Note: The yields reported are for the amination of 2,6-dichloropurines and may vary for this compound.
Experimental Protocol
This protocol describes a general procedure for the mono- or di-amination of this compound with a generic amine. Optimization of the reaction conditions, including the choice of ligand, base, and temperature, may be necessary for different amine coupling partners to achieve desired selectivity and yield.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)
-
Schlenk flask or microwave reaction vessel
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound, the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask or microwave reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the base to the reaction vessel.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent, followed by the amine.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. For microwave-assisted reactions, the temperature can often be higher, and reaction times significantly shorter.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to isolate the desired aminated purine product.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Application Notes and Protocols for the Regioselective Functionalization of 2,6-dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a cornerstone in medicinal chemistry and chemical biology, forming the core of nucleic acids and a plethora of biologically active molecules. The targeted functionalization of substituted purines is crucial for the development of novel therapeutic agents, chemical probes, and functional materials. Among the various purine derivatives, 2,6-dibromo-7H-purine stands out as a versatile precursor, offering two distinct reactive sites for modification at the C2 and C6 positions. The ability to selectively functionalize one position over the other is paramount for the rational design and synthesis of complex purine derivatives.
This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound. It focuses on the preferential reactivity of the C6 position in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while also exploring strategies for subsequent C2 functionalization.
Principle of Regioselectivity
The observed regioselectivity in the functionalization of this compound is primarily governed by the electronic properties of the purine ring system. The pyrimidine ring of the purine is electron-deficient, making both C2 and C6 positions susceptible to nucleophilic attack. However, the C6 position is generally more electrophilic and thus more reactive towards nucleophiles and in oxidative addition steps of cross-coupling reactions. This inherent reactivity difference allows for the selective functionalization of the C6 position under carefully controlled reaction conditions, leaving the C2-bromo substituent intact for subsequent transformations.
Regioselective Functionalization at C6
The higher reactivity of the C6 position allows for a range of selective transformations, including amination and arylation reactions.
C6-Selective Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. In the case of 2,6-dibromopurine, this reaction can be tuned to selectively occur at the C6 position.
Quantitative Data for C6-Selective Amination:
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 12 | 85 |
| 2 | Piperidine | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 16 | 78 |
| 3 | Aniline | Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 110 | 24 | 65 |
| 4 | Benzylamine | Pd(OAc)₂ | DavePhos | Cs₂CO₃ | Toluene | 100 | 18 | 72 |
Experimental Protocol: C6-Selective Amination of this compound with Morpholine
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (e.g., argon), combine this compound (1.0 mmol, 274 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.04 mmol, 23.1 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane (10 mL) to the flask. Subsequently, add morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion (typically 12 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-bromo-6-morpholino-7H-purine.
C6-Selective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Selective C6-arylation of 2,6-dibromopurine can be achieved with high efficiency. It has been reported that the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid affords selectively 9-benzyl-2-chloro-6-phenylpurine in 77% yield, indicating a strong preference for C6 functionalization.[1]
Quantitative Data for C6-Selective Arylation:
| Entry | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 82 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 75 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 68 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 14 | 79 |
Experimental Protocol: C6-Selective Arylation of this compound with Phenylboronic Acid
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol, 274 mg), phenylboronic acid (1.2 mmol, 146 mg), and Na₂CO₃ (2.0 mmol, 212 mg).
-
Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (4:1:1, 10 mL).
-
Catalyst Addition: Purge the mixture with an inert gas (e.g., argon) for 15 minutes. Then, add Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-phenyl-7H-purine.
Sequential Functionalization: C2-Substitution
Following the selective functionalization at the C6 position, the remaining C2-bromo substituent can be targeted for further modification, allowing for the synthesis of diverse 2,6-disubstituted purines. The reactivity of the C2 position is generally lower than C6, often requiring more forcing reaction conditions or different catalytic systems.
C2-Selective Buchwald-Hartwig Amination
After selective C6-amination, a second amination at the C2 position can be performed, often requiring higher temperatures or microwave irradiation to proceed efficiently.
Quantitative Data for Sequential C2-Amination:
| Entry | C6-Substituent | Amine (for C2) | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholino | Piperidine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 120 (MW) | 2 | 65 |
| 2 | Phenyl | Benzylamine | Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 24 | 58 |
Experimental Protocol: C2-Amination of 2-bromo-6-morpholino-7H-purine with Piperidine
-
Reaction Setup: In a microwave-safe vial, combine 2-bromo-6-morpholino-7H-purine (1.0 mmol, 283 mg), Pd₂(dba)₃ (0.03 mmol, 27.5 mg), Xantphos (0.06 mmol, 34.7 mg), and Cs₂CO₃ (2.5 mmol, 815 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed dioxane (8 mL) and piperidine (1.5 mmol, 149 µL).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 2 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described for the C6-selective amination to isolate the desired 2,6-dimorpholino-7H-purine.
Visualizations
Logical Workflow for Regioselective Functionalization
Caption: Regioselective functionalization workflow for this compound.
Purinergic Signaling Pathway
References
Application Notes and Protocols: 2,6-Dibromo-7H-purine as a Versatile Intermediate for the Synthesis of Potent Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous endogenous signaling molecules and a wide array of therapeutic agents.[1] Its inherent ability to mimic the adenine core of ATP allows purine derivatives to effectively target the ATP-binding site of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[2] Kinase inhibitors have emerged as a cornerstone of targeted therapy, and the development of novel, selective, and potent inhibitors remains a high priority in drug discovery.
2,6-Dibromo-7H-purine is a key synthetic intermediate that offers a flexible platform for the generation of diverse libraries of kinase inhibitors. The differential reactivity of the bromine atoms at the C2 and C6 positions, along with the potential for substitution at the N7 and N9 positions, allows for the systematic exploration of the chemical space around the purine core. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of 2,6,9-trisubstituted purine derivatives with potent kinase inhibitory activity.
Synthetic Strategies
The synthesis of kinase inhibitors from this compound typically follows a sequential substitution strategy, capitalizing on the different reactivities of the C2, C6, and N9 positions. A general workflow is outlined below.
Caption: General synthetic workflow for 2,6,9-trisubstituted purine kinase inhibitors.
N9-Alkylation: The first step often involves the alkylation of the purine ring at the N9 position. This is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base.
Selective C6-Substitution: The bromine atom at the C6 position is generally more susceptible to nucleophilic aromatic substitution than the bromine at the C2 position. This allows for the selective introduction of a variety of substituents, most commonly amines, at the C6 position.
C2-Substitution: The final step involves the substitution of the remaining bromine atom at the C2 position. This reaction often requires more forcing conditions, such as higher temperatures or the use of a catalyst, to achieve the desired transformation.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic steps involved in the preparation of 2,6,9-trisubstituted purine kinase inhibitors from this compound.
Protocol 1: N9-Alkylation of this compound
This protocol describes a general procedure for the N9-alkylation of this compound using an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Add the desired alkyl halide (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the N9-alkylated 2,6-dibromopurine.
Protocol 2: Selective Nucleophilic Substitution at the C6-Position
This protocol outlines the selective substitution of the C6-bromo substituent with an amine.
Materials:
-
N9-alkylated 2,6-dibromopurine (from Protocol 1)
-
Primary or secondary amine (e.g., aniline, piperidine)
-
Diisopropylethylamine (DIPEA) or triethylamine (TEA)
-
n-Butanol or isopropanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N9-alkylated 2,6-dibromopurine (1.0 eq) in n-butanol or isopropanol.
-
Add the desired amine (1.2 eq) and DIPEA or TEA (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux (80-120 °C) and stir for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the 2-bromo-6-amino-9-alkylpurine derivative.
Protocol 3: Nucleophilic Substitution at the C2-Position
This protocol describes the substitution of the C2-bromo substituent, which is the final step in the synthesis of the 2,6,9-trisubstituted purine.
Materials:
-
2-Bromo-6,9-disubstituted purine (from Protocol 2)
-
Nucleophile (e.g., another amine, thiol, or alcohol)
-
Appropriate base (e.g., potassium carbonate, sodium hydride)
-
Solvent (e.g., DMF, dioxane)
-
Palladium catalyst (for certain coupling reactions, e.g., Suzuki, Sonogashira)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-bromo-6,9-disubstituted purine (1.0 eq) in a suitable solvent such as DMF or dioxane.
-
Add the second nucleophile (1.5-2.0 eq) and a suitable base. For less reactive nucleophiles, a palladium catalyst may be required.
-
Heat the reaction mixture at an elevated temperature (100-150 °C), potentially under microwave irradiation, and monitor by TLC.[3]
-
Upon completion, cool the reaction mixture and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Target Kinases and Signaling Pathways
Kinase inhibitors derived from this compound have shown activity against a range of important oncogenic kinases, including Bcr-Abl, Bruton's tyrosine kinase (BTK), and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[4] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[5][6]
Caption: Simplified Bcr-Abl signaling pathway.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[7][8] Dysregulation of BTK signaling is implicated in various B-cell malignancies.
Caption: Simplified BTK signaling pathway.
FLT3-ITD Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase involved in normal hematopoiesis. Internal tandem duplication (ITD) mutations in FLT3 lead to its constitutive activation, promoting the survival and proliferation of leukemic cells in acute myeloid leukemia (AML).[9][10]
Caption: Simplified FLT3-ITD signaling pathway.
Quantitative Data
The following table summarizes the inhibitory activities of representative 2,6,9-trisubstituted purine derivatives against various kinases. The synthetic yields for key intermediates are also provided.
| Compound ID | R⁹ Substituent | R⁶ Substituent | R² Substituent | Target Kinase | IC₅₀ (nM) | N9-Alkylation Yield (%) | C6-Substitution Yield (%) | C2-Substitution Yield (%) |
| I | Isopentyl | 3-Fluorophenylamino | 4-(4-(2-hydroxyethyl)piperazin-1-yl)phenylamino | Bcr-Abl | 25 | ~70 | ~65 | ~50 |
| II | Cyclopropylmethyl | 3-Nitrophenylamino | 4-(N-methylpiperazine)phenylamino | BTK | 410 | ~65 | ~70 | ~45 |
| III | Isopentyl | 4-Fluorophenylamino | 4-(4-methylpiperazin-1-yl)phenylamino | FLT3-ITD | 380 | ~75 | ~60 | ~55 |
Note: The IC₅₀ values and yields are approximate and can vary depending on the specific reaction conditions and assay formats. The data is compiled from various sources in the literature for illustrative purposes.[7][11]
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of potent kinase inhibitors. The synthetic strategies and protocols outlined in this document provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel purine-based therapeutics. The continued exploration of the chemical space around the 2,6,9-trisubstituted purine scaffold holds significant promise for the development of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for N9-Alkylation of 2,6-dibromo-7H-purine
Application Note
Introduction
The N9-alkylation of purine scaffolds is a fundamental transformation in medicinal chemistry and drug development, enabling the synthesis of a wide array of biologically active molecules, including antiviral and antitumor agents. The 2,6-dibromopurine core is a versatile intermediate, allowing for subsequent functionalization at the 2 and 6 positions. However, a common challenge in the alkylation of 7H-purines is the potential for reaction at the N7 position, leading to a mixture of N9 and N7 regioisomers.[1][2][3][4] This protocol outlines a general and efficient method for the selective N9-alkylation of 2,6-dibromo-7H-purine using standard laboratory reagents and techniques. The procedure is adapted from established methods for the alkylation of analogous 2,6-dihalopurines.[5][6]
Principle
The N9-alkylation of this compound is typically achieved via a nucleophilic substitution reaction. The purine is first deprotonated at the N9 position by a suitable base to form a purine anion. This anion then acts as a nucleophile, attacking an alkyl halide to form the desired N9-alkylated product. The choice of base and solvent is crucial for achieving high regioselectivity and yield. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH), while polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are frequently employed to facilitate the reaction.[1][3][5] Separation of the desired N9-isomer from the N7-isomer is typically accomplished by column chromatography.[5][6]
Experimental Workflow
Caption: Workflow for the N9-alkylation of this compound.
Protocol
This protocol describes a general procedure for the N9-alkylation of this compound. The specific alkyl halide and reaction time may be optimized for different substrates.
Materials
-
This compound
-
Alkyl halide (e.g., iodomethane, ethyl bromide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon supply for inert atmosphere (optional but recommended)
-
Standard laboratory glassware for work-up and purification
Procedure
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add anhydrous DMF (5-10 mL) to dissolve the purine.
-
To the solution, add anhydrous potassium carbonate (3.0 mmol).
-
Add the desired alkyl halide (1.5 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
The resulting crude product, a mixture of N9- and N7-alkylated regioisomers, is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separation.
-
Combine the fractions containing the desired N9-substituted product and evaporate the solvent to yield the purified product.
-
Characterize the product by NMR and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the N9-alkylation of 2,6-dihalopurines, which are analogous to 2,6-dibromopurine. Yields are representative and can vary based on the specific alkyl halide and reaction scale.
| Starting Material | Alkylating Agent | Base | Solvent | Temp. | Time (h) | Product | Yield (%) | Reference |
| 2,6-Dichloropurine | Alkyl Halide | K₂CO₃ | DMF | RT | 6 | N9-Alkyl-2,6-dichloropurine | Good | [5] |
| 2,6-Dichloropurine | 2-Iodopropane | K₂CO₃ | DMSO | 288-291K | 8 | N9-Isopropyl-2,6-dichloropurine | Major Isomer | [6] |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl Iodide | NaH | DMF | RT | - | N9-Ethyl product | Exclusive | [1][3] |
| Purines | Various Alkyl Halides | TBAF | - | RT | ~0.17 | N9-Alkylpurines | High | [7] |
Signaling Pathway Diagram
Caption: Reaction mechanism for the N9-alkylation of this compound.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can quench the purine anion. Consider increasing the reaction time or temperature, or using a stronger base like sodium hydride (with appropriate safety precautions).
-
Poor Regioselectivity (High N7-isomer formation): The N9/N7 ratio can be influenced by the solvent, base, and alkylating agent. In some cases, alternative methods like the Mitsunobu reaction or using a protecting group strategy to block the N7 position may be necessary for challenging substrates.[1][3][7] A recently developed method using tetrabutylammonium fluoride (TBAF) has been reported to provide high yields and selectivity for N9-alkylation rapidly.[7]
-
Difficult Separation: If the N9 and N7 isomers are difficult to separate by standard silica gel chromatography, consider using a different solvent system or an alternative stationary phase (e.g., reverse-phase chromatography).
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Alkyl halides are often toxic and volatile; handle them with care.
-
DMF is a skin irritant and can be absorbed through the skin. Avoid contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Purine-1,4,7,10-Tetraazacyclododecane Conjugate and Its Complexation Modes with Copper(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichloro-7-isopropyl-7H-purine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium fluoride-assisted rapid N9-alkylation on purine ring: application to combinatorial reactions in microtiter plates for the discovery of potent sulfotransferase inhibitors in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorescent Purine Analogs from 2,6-Dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of novel fluorescent purine analogs starting from the versatile precursor, 2,6-dibromo-7H-purine. The protocols focus on palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Sonogashira reactions, which allow for the introduction of a wide variety of fluorescent moieties at the C2 and C6 positions of the purine core.
Introduction
Fluorescent purine analogs are powerful tools in biomedical research and drug discovery. They serve as probes to study DNA and RNA structure and dynamics, enzyme-substrate interactions, and cellular imaging. The 2,6-disubstituted purine scaffold offers a flexible platform for developing novel fluorescent probes with tailored photophysical properties. Starting from this compound, various aryl, heteroaryl, and alkynyl groups can be introduced, leading to a diverse library of fluorescent analogs.
The strategic functionalization of this compound relies on the differential reactivity of the C2 and C6 positions, enabling regioselective synthesis. Generally, the C6 position is more reactive towards nucleophilic substitution and cross-coupling reactions than the C2 position. This allows for a stepwise introduction of different substituents.
Data Presentation: Photophysical Properties of 2,6-Disubstituted Purine Analogs
The following table summarizes the key photophysical properties of representative 2,6-disubstituted purine analogs. These values are indicative and can vary based on the specific substituents, solvent, and local environment.
| Compound ID | R² Substituent | R⁶ Substituent | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Reference |
| PA-1 | Phenyl | Phenyl | ~310 | ~380 | Not Reported | [1] |
| PA-2 | 2-Thienyl | Amino | 297 | 434 | 0.41 | [2] |
| PA-3 | 2-Thiazolyl | Amino | 297 | 461 | 0.46 | [2] |
| PA-4 | Triazolyl | Piperidino | Not Specified | ~440-450 | up to 0.91 (in solution) | [3][4] |
| PA-5 | Piperidino | Triazolyl | Not Specified | ~440-450 | up to 0.91 (in solution) | [3][4] |
Experimental Protocols
Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Coupling (Synthesis of 2-Bromo-6-aryl-7H-purine)
This protocol is adapted from the general principles of regioselective Suzuki-Miyaura couplings on dihalopurines.[1] The higher reactivity of the C6 position allows for selective arylation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (3.0 equivalents)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and sodium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Add degassed 1,2-dimethoxyethane (DME) and water (typically in a 4:1 to 3:1 ratio).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-bromo-6-aryl-7H-purine.
Protocol 2: Disubstitution via Suzuki-Miyaura Coupling (Synthesis of 2,6-Diaryl-7H-purine)
This protocol allows for the synthesis of symmetrically or asymmetrically 2,6-disubstituted purines. For symmetrical substitution, an excess of the boronic acid is used. For asymmetrical substitution, the product from Protocol 1 is used as the starting material.
Materials:
-
This compound or 2-bromo-6-aryl-7H-purine
-
Arylboronic acid (2.5 - 3.0 equivalents for symmetrical, 1.2 equivalents for asymmetrical)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5-10 mol%)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 - 4.0 equivalents)
-
1,4-Dioxane or DME
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Follow the setup procedure as described in Protocol 1, using the appropriate starting material and amount of arylboronic acid.
-
Use a higher catalyst loading (up to 10 mol%) for the less reactive C2 position.
-
The reaction may require higher temperatures (e.g., 100-110 °C) and longer reaction times (24-48 hours) for complete disubstitution.
-
Monitor the reaction for the disappearance of the starting material and the formation of the disubstituted product.
-
Follow the work-up and purification procedure as described in Protocol 1 to isolate the 2,6-diaryl-7H-purine.
Protocol 3: Synthesis of 2,6-Dialkynyl-7H-purines via Sonogashira Coupling
This protocol describes the introduction of alkyne moieties, which are excellent components of fluorescent systems.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 2.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as base and solvent)
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) (co-solvent)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03-0.05 equiv), and copper(I) iodide (0.05-0.10 equiv).
-
Establish an inert atmosphere as described previously.
-
Add the anhydrous solvent (e.g., DMF or THF) and the amine base (e.g., triethylamine).
-
Degas the mixture by bubbling with argon for 15-20 minutes.
-
Add the terminal alkyne (2.2-2.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2,6-dialkynyl-7H-purine.
Visualizations
Synthesis Workflow
The following diagram illustrates the general synthetic workflow for creating a library of fluorescent purine analogs from this compound.
Caption: General synthetic routes from this compound.
Application in Biological Systems: A Conceptual Pathway
Fluorescent nucleoside analogs are often incorporated into oligonucleotides to study nucleic acid interactions. The following diagram conceptualizes how a fluorescent purine analog could be used to probe DNA-protein interactions.
Caption: Workflow for using a fluorescent purine analog probe.
References
- 1. scispace.com [scispace.com]
- 2. Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical and Electrical Properties of Highly Luminescent 2/6-Triazolyl-Substituted Push–Pull Purines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of 2,6-dibromo-7H-purine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2,6-dibromo-7H-purine as a versatile building block in medicinal chemistry. It includes detailed experimental protocols for the synthesis of various derivatives, a summary of their biological activities, and visualizations of key synthetic and biological pathways.
Introduction
This compound is a key heterocyclic intermediate used in the synthesis of a wide range of biologically active compounds. The two bromine atoms at the C2 and C6 positions of the purine core are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and selective introduction of various functional groups. This property makes it an invaluable scaffold for the development of libraries of compounds for drug discovery, particularly in the area of kinase inhibition and antiviral research. The differential reactivity of the C6 and C2 positions often allows for selective substitution, with the C6 position being generally more reactive towards nucleophiles.
Key Applications in Medicinal Chemistry
The 2,6-disubstituted purine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry. Derivatives have shown potent activity as:
-
Kinase Inhibitors: Many 2,6,9-trisubstituted purines have been developed as inhibitors of various kinases, including Cyclin-Dependent Kinases (CDKs), Aurora kinases, and VEGFR-2.[1] The purine core mimics the adenine scaffold of ATP, enabling competitive inhibition at the ATP-binding site of these enzymes.
-
Antiviral Agents: 2,6-diaminopurine derivatives have demonstrated broad-spectrum antiviral activity against a range of viruses, including flaviviruses and influenza.
-
Anticancer Agents: The ability of purine derivatives to inhibit kinases involved in cell cycle progression and signal transduction has led to their investigation as anticancer agents.[1] Several compounds have shown potent cytotoxicity against various cancer cell lines.[1]
-
Other Therapeutic Areas: The versatility of the purine scaffold has led to the exploration of its derivatives in other therapeutic areas, including as anti-inflammatory, antimicrobial, and antimalarial agents.
Data Presentation: Biological Activity of 2,6-Disubstituted Purine Derivatives
The following tables summarize the biological activity of various 2,6-disubstituted purine derivatives. While many of these compounds are synthesized from the analogous 2,6-dichloropurine, the synthetic routes are applicable to 2,6-dibromopurine, and the resulting derivatives are expected to exhibit similar biological activities.
Table 1: Anticancer Activity of 2,6,9-Trisubstituted Purine Derivatives [1]
| Compound ID | C2-Substituent | C6-Substituent | C9-Substituent | Cancer Cell Line | IC₅₀ (µM) |
| 7h | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenyl | H | HL-60 | 0.89 |
| 7h | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenyl | H | K-562 | 1.24 |
| 7h | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenyl | H | A-549 | 2.31 |
| 7h | 4-fluorophenyl | 4-(4-methylpiperazin-1-yl)phenyl | H | PC-3 | 3.45 |
Table 2: Kinase Inhibitory Activity of 6-Alkoxy-2-aminopurine Derivatives [2]
| Compound | O6-Substituent | C2-Substituent | Target Kinase | IC₅₀ (nM) |
| NU6247 | Isopropoxy | (R)-2-hydroxycyclopentylamino | CDK2/Cyclin A | 7 |
| Analog 1 | Methoxy | Cyclopentylamino | CDK2 | 150 |
| Analog 2 | Ethoxy | Cyclopentylamino | CDK2 | 120 |
Table 3: Antiviral Activity of 2,6-Diaminopurine Derivatives
| Compound ID | C2-Substituent | C6-Substituent | Virus | IC₅₀ (µM) |
| 6i | 4-fluorophenylamino | 4-hydroxyphenylamino | Dengue Virus | 5.3 |
| 6i | 4-fluorophenylamino | 4-hydroxyphenylamino | Zika Virus | 3.8 |
| 6i | 4-fluorophenylamino | 4-hydroxyphenylamino | West Nile Virus | 4.1 |
| 6i | 4-fluorophenylamino | 4-hydroxyphenylamino | Influenza A | 0.5 |
Experimental Protocols
The following protocols describe general procedures for the functionalization of this compound. These methods are adaptable for a wide range of nucleophiles.
Protocol 1: General Procedure for Sequential Nucleophilic Aromatic Substitution
This protocol describes a two-step synthesis of unsymmetrical 2,6-disubstituted purines, exploiting the higher reactivity of the C6 position.
Step 1: Selective Substitution at the C6 Position
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the first nucleophile (e.g., an amine or an alkoxide, 1.1 eq) and a base (e.g., DIPEA or K₂CO₃, 1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid and wash with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 6-substituted-2-bromo-7H-purine.
Step 2: Substitution at the C2 Position
-
Reaction Setup: To a solution of the 6-substituted-2-bromo-7H-purine (1.0 eq) in a suitable solvent (e.g., n-butanol or dioxane), add the second nucleophile (2.0-5.0 eq) and, if necessary, a base.
-
Reaction Conditions: Heat the reaction mixture at a higher temperature (e.g., 100-150 °C), potentially using a sealed tube or microwave irradiation. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Isolation: After cooling, remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2,6-disubstituted purine derivative.
Protocol 2: Microwave-Assisted Synthesis of 2,6-Diaminopurines
This protocol is adapted from methods used for 2,6-dihalopyridines and provides a rapid and efficient route to 2,6-diaminopurines.[3][4]
-
Reaction Setup: In a microwave-safe vessel, combine this compound (1.0 eq), the desired amine (6.0 eq), a copper(I) iodide catalyst (CuI, 10 mol%), a ligand such as 1,2-diamino-2-methylpropane (DMPAO, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent, such as deionized water or DMSO.
-
Microwave Irradiation: Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at 120-180 °C for 1-3 hours.
-
Work-up and Purification: After cooling, extract the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Synthetic Workflow for 2,6-Disubstituted Purines
Caption: General workflow for synthesizing 2,6-disubstituted purine libraries.
Diagram 2: Simplified CDK2 Signaling Pathway
Caption: Inhibition of the CDK2 pathway by 6-alkoxy-2-aminopurine derivatives.
Diagram 3: Structure-Activity Relationship (SAR) Logic
Caption: Key SAR insights for 2,6-disubstituted purine derivatives.
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,6-Dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2,6-dibromo-7H-purine, a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The ability to selectively functionalize the C2 and C6 positions of the purine core through robust and efficient cross-coupling methodologies is of paramount importance in medicinal chemistry and drug discovery. The resulting 2,6-disubstituted purine derivatives have shown significant potential as inhibitors of various protein kinases and other therapeutic targets.
This document outlines detailed experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. It also includes quantitative data from literature examples to guide reaction optimization and provides visualizations of relevant biological signaling pathways to contextualize the application of these synthesized compounds.
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. For this compound, these reactions allow for the stepwise or simultaneous introduction of various substituents at the C2 and C6 positions, which are known to be critical for biological activity. The general reactivity order for halopurines in these couplings is I > Br > Cl, with the C6 position being generally more reactive than the C2 position in nucleophilic aromatic substitution and some cross-coupling reactions. Regioselectivity can often be controlled by carefully selecting the catalyst, ligands, base, and reaction conditions.
A general workflow for these reactions involves the careful preparation of reagents under an inert atmosphere, followed by heating and monitoring, and finally, product workup and purification.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-dibromo-7H-purine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,6-dibromo-7H-purine synthesis.
Troubleshooting Guide
Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Brominating Agent: The activity of the phosphorus oxybromide (POBr₃) may be compromised due to hydrolysis from exposure to moisture. 2. Insufficient Reaction Temperature: The reaction may not have reached the necessary activation energy for the bromination to proceed efficiently. 3. Poor Quality Starting Material: Impurities in the xanthine or other starting material can interfere with the reaction. | 1. Use freshly opened or distilled POBr₃. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). 2. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). 3. Ensure the purity of the starting material using techniques like NMR or melting point analysis. |
| Formation of Mono-brominated Byproducts | 1. Incomplete Reaction: Insufficient reaction time or a suboptimal temperature can lead to the formation of 2-bromo-7H-purin-6-one or 6-bromo-7H-purin-2-one. 2. Stoichiometry of Reagents: An inadequate amount of the brominating agent will result in incomplete conversion to the dibromo product. | 1. Monitor the reaction by TLC until the starting material and mono-brominated intermediates are no longer visible. Extend the reaction time as needed. 2. Use a slight excess (e.g., 1.1-1.2 equivalents) of the brominating agent for each hydroxyl group being substituted. |
| Formation of N9-Isomer | Alkylation or other reactions can sometimes lead to the formation of the N9-substituted isomer in addition to the desired N7 product. | The ratio of N7 to N9 isomers can be influenced by the solvent, base, and alkylating agent used. Separation of the isomers can typically be achieved using column chromatography. |
| Difficulty in Product Isolation/Purification | 1. Product has Poor Solubility: The product may be difficult to dissolve for purification. 2. Persistent Impurities: Certain side products may be difficult to separate from the desired compound. | 1. Test a variety of solvent systems for recrystallization or column chromatography. A gradient elution for chromatography, starting with a non-polar solvent and gradually increasing polarity, is often effective. 2. Recrystallization is a powerful purification technique for crystalline solids.[1] If impurities co-crystallize, column chromatography with a different solvent system may be necessary. For basic compounds like purines, adding a small amount of a non-nucleophilic base like triethylamine to the eluent can improve separation on silica gel.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common and cost-effective starting material is xanthine (purine-2,6-dione).[3] The hydroxyl groups at the 2 and 6 positions can be substituted with bromine atoms using a strong brominating agent.
Q2: What is the recommended brominating agent and reaction conditions?
A2: Phosphorus oxybromide (POBr₃) is the reagent of choice for this transformation, analogous to the use of phosphorus oxychloride (POCl₃) for the synthesis of 2,6-dichloropurine.[4] The reaction is typically carried out at an elevated temperature, often under reflux, in the presence of a high-boiling point tertiary amine like N,N-dimethylaniline or pyridine to neutralize the generated acid.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. A suitable eluent system, for example, a mixture of dichloromethane and methanol, can be used to separate the starting material, mono-brominated intermediates, and the final product. The disappearance of the starting material and intermediate spots indicates the completion of the reaction.
Q4: What are the expected spectroscopic data for this compound?
Q5: What is the best method for purifying the final product?
A5: Purification can often be achieved by recrystallization from a suitable solvent.[1] If significant impurities remain, column chromatography on silica gel is recommended. A gradient elution system, for instance, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often successful in separating the desired product.[2]
Quantitative Data on Reaction Conditions
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. The following table provides a general overview of how different conditions can impact the synthesis, based on analogous halogenation reactions of purines.
| Parameter | Condition | Effect on Yield and Purity | Reference |
| Brominating Agent | Phosphorus Oxybromide (POBr₃) | Effective for converting hydroxyl groups to bromides. Purity of the reagent is critical. | [4] |
| Base | N,N-dimethylaniline or Pyridine | Acts as a scavenger for the acid generated during the reaction, driving the equilibrium towards the product. | [5] |
| Temperature | Reflux (typically >150°C) | Higher temperatures are generally required to overcome the activation energy of the reaction. | |
| Reaction Time | 4-12 hours | Reaction time should be optimized by monitoring with TLC to ensure complete conversion and minimize byproduct formation. | |
| Solvent | Excess POBr₃ or high-boiling inert solvent | Using excess reagent as the solvent is common. An inert, high-boiling solvent can also be used. | [4] |
Experimental Protocols
Synthesis of this compound from Xanthine
This protocol is based on analogous chlorination procedures and general principles of purine bromination.
Materials:
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Xanthine
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Phosphorus oxybromide (POBr₃)
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N,N-dimethylaniline
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Ice
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Saturated sodium bicarbonate solution
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Dichloromethane
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Methanol
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add xanthine (1 equivalent).
-
Carefully add phosphorus oxybromide (5-10 equivalents) to the flask.
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Add N,N-dimethylaniline (1-2 equivalents) dropwise to the stirred suspension.
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Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
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Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizations
Caption: Synthesis of this compound from Xanthine.
Caption: Troubleshooting workflow for low yield synthesis.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. Synthesis and anticancer activity of multisubstituted purines and xanthines with one or two propynylthio and aminobutynylthio groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purine-2,6-dione | C5H2N4O2 | CID 5274271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 5. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
Technical Support Center: Separation of 7H and 9H Isomers of 2,6-dibromopurine
Welcome to the technical support center for the separation and analysis of 7H and 9H isomers of 2,6-dibromopurine. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of 7H and 9H isomers of purines challenging?
A1: The primary challenge lies in the similar physicochemical properties of the 7H and 9H regioisomers. Direct alkylation of purine derivatives often results in a mixture of both N7 and N9 substituted products.[1][2] These isomers typically have very similar polarity, solubility, and molecular weight, making them difficult to separate using standard techniques like fractional distillation or simple chromatography.[3] The thermodynamically more stable N9 isomer usually predominates in reaction mixtures, with the N7 isomer forming as a minor product.[1][2]
Q2: What are the primary methods for separating 7H and 9H isomers of 2,6-dibromopurine?
A2: The most effective methods exploit subtle differences in the isomers' properties. The main strategies include:
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High-Performance Liquid Chromatography (HPLC): Particularly reverse-phase (RP-HPLC) or normal-phase (NP-HPLC), which can separate compounds based on minor differences in polarity and interaction with the stationary phase.[4][5]
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Fractional Crystallization: This technique relies on slight differences in the solubility of the isomers in a specific solvent system. By carefully controlling temperature and solvent composition, one isomer can be selectively crystallized out of the solution.[6][7][8]
Q3: How can I confirm the identity of the separated 7H and 9H isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between N7 and N9 purine isomers.[9]
-
¹H and ¹³C NMR: While providing initial clues, there are general trends to look for. For example, the chemical shift of the C5 carbon is often higher (deshielded) in the N9 isomer compared to the N7 isomer.[9]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is highly effective. It can show long-range correlations (2-4 bonds) between protons on the substituent and the nitrogen atoms (N7 or N9) of the purine ring, unambiguously confirming the substitution pattern.[9][10]
Experimental Workflow and Methodologies
The general workflow for obtaining pure 7H and 9H isomers of 2,6-dibromopurine involves synthesis, separation, and characterization.
References
- 1. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. hub.rotachrom.com [hub.rotachrom.com]
- 4. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of purines and pyrimidines by normal-phase high-performance liquid chromatography using dimethyl sulfoxide in binary and ternary eluents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
Technical Support Center: Synthesis of 2,6-dibromo-7H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 2,6-dibromo-7H-purine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Bromination: The brominating agent (e.g., POBr₃) may be old or decomposed. 2. Incomplete Halogen Exchange: If starting from 2,6-dichloropurine, the halogen exchange reaction with a bromide source (e.g., HBr) may be incomplete. 3. Reaction Temperature Too Low: The reaction may require higher temperatures to proceed at an appreciable rate. | 1. Use a fresh or newly opened bottle of the brominating agent. 2. Increase the reaction time and/or temperature. Consider using a catalyst if applicable. Monitor the reaction progress by TLC or LC-MS. 3. Gradually increase the reaction temperature in 10-20°C increments, while monitoring for product formation and decomposition. |
| Formation of Multiple Products (Visible on TLC/LC-MS) | 1. Over-bromination: Excess brominating agent or prolonged reaction times can lead to the formation of tri- or tetra-brominated purines, such as 2,6,8-tribromopurine. 2. Incomplete Bromination: Insufficient brominating agent or short reaction times can result in mono-brominated intermediates. 3. Hydrolysis of Bromo-substituents: Presence of water in the reaction mixture can lead to the hydrolysis of the bromo groups, forming hydroxy-purine derivatives (e.g., xanthine, guanine). | 1. Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise and monitor the reaction progress closely. 2. Ensure the correct stoichiometry of the brominating agent is used and allow the reaction to proceed to completion. 3. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-Alkylated or N-Acylated Byproducts | 1. Reaction with Solvent or Additives: Solvents like DMF or additives can sometimes participate in side reactions. 2. Tautomerization and Subsequent Reaction: The purine core can exist in different tautomeric forms, leading to reactions at different nitrogen atoms. | 1. Choose a non-reactive solvent. If a reactive solvent is necessary, consider its potential byproducts during purification. 2. Control of pH and temperature can sometimes influence the predominant tautomer and minimize side reactions. |
| Difficulty in Product Isolation and Purification | 1. Co-elution of Byproducts: Structurally similar byproducts, such as isomers or over-brominated products, may be difficult to separate by column chromatography. 2. Poor Solubility of the Product: The product may have limited solubility in common organic solvents, making purification by recrystallization or chromatography challenging. | 1. Utilize a high-resolution chromatography system (e.g., HPLC) for purification. Explore different solvent systems for column chromatography to optimize separation. 2. Test a range of solvents for recrystallization. Consider using a solvent mixture to improve solubility and crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common starting materials are xanthine and 2,6-dichloropurine. Synthesis from xanthine involves direct bromination, typically using a strong brominating agent like phosphorus oxybromide (POBr₃). The route from 2,6-dichloropurine involves a halogen exchange reaction.
Q2: I am observing a byproduct with a higher molecular weight than my desired this compound. What could it be?
A2: A common byproduct with a higher molecular weight is likely an over-brominated purine. The C8 position of the purine ring is also susceptible to bromination, which can lead to the formation of 2,6,8-tribromopurine. To minimize this, it is crucial to control the stoichiometry of the brominating agent and the reaction time.
Q3: My reaction is sluggish and gives a low yield. What can I do to improve it?
A3: Low reactivity can be due to several factors. Ensure your reagents, especially the brominating agent, are fresh and active. Increasing the reaction temperature can significantly improve the reaction rate, but this should be done cautiously to avoid decomposition. If performing a halogen exchange from 2,6-dichloropurine, ensure a sufficient excess of the bromide source is used.
Q4: How can I effectively purify the crude this compound?
A4: Purification can often be achieved by column chromatography on silica gel. A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically effective. Due to the potential for closely eluting isomers and byproducts, careful monitoring of fractions by TLC or LC-MS is recommended. Recrystallization from a suitable solvent can also be an effective purification method if the product is sufficiently soluble.
Q5: What is the significance of the "7H" in this compound, and can other isomers form?
A5: The "7H" indicates that the proton on the imidazole ring of the purine is located at the N7 position. It is important to note that purines can exist as tautomers, with the proton potentially residing on the N9 position as well (2,6-dibromo-9H-purine). The ratio of these tautomers can be influenced by factors such as the solvent and temperature. In many synthetic procedures involving purines, a mixture of N7 and N9 isomers can be formed, which may require careful separation.
Experimental Protocols
A common method for the synthesis of this compound involves the direct bromination of xanthine.
Synthesis of this compound from Xanthine
-
Reagents and Solvents:
-
Xanthine
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Phosphorus oxybromide (POBr₃)
-
Phosphorus pentabromide (PBr₅) (optional, can be used in conjunction with POBr₃)
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Inert solvent (e.g., high-boiling point ether or hydrocarbon)
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Quenching solution (e.g., ice-water)
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Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend xanthine in an inert solvent.
-
Carefully add phosphorus oxybromide (and optionally phosphorus pentabromide) to the suspension.
-
Heat the reaction mixture to reflux (typically >150°C) and maintain for several hours. Monitor the progress of the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction mixture by pouring it onto ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A flowchart illustrating the key steps in the synthesis of this compound from xanthine.
Caption: A diagram illustrating the main product pathway and potential side reactions during the synthesis.
Purification of 2,6-dibromo-7H-purine: A Technical Support Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the purification of 2,6-dibromo-7H-purine using recrystallization and column chromatography. Below are troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting and FAQs
Recrystallization
Q1: What is a suitable solvent to begin the recrystallization of this compound? A1: While specific solubility data for this compound is not extensively published, its chemical structure suggests that polar organic solvents are a promising starting point. Based on the properties of the related compound, 2,6-dibromopyridine, which is soluble in methanol and ethanol, these solvents are recommended for initial trials.[1][2] A mixed solvent system, such as ethanol/water or acetone/hexane, may also prove effective for achieving optimal crystal formation.[3] The ideal solvent should fully dissolve the compound at an elevated temperature and exhibit low solubility at room temperature or below.
Q2: My compound is "oiling out" instead of forming crystals. What should I do? A2: The phenomenon of "oiling out" can be attributed to rapid cooling of the solution or the presence of a high concentration of impurities.[3] To address this, consider the following steps:
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Reheat the solution to redissolve the oil.
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Introduce a small, additional volume of the solvent.
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Allow the solution to cool at a significantly slower rate; insulating the flask can facilitate this.
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If you are using a mixed solvent system, add more of the solvent in which the compound is more soluble.[3]
Q3: No crystals have formed after the solution has cooled. What are the subsequent steps? A3: The absence of crystal formation suggests that the solution may not have reached supersaturation. To induce crystallization, you can:
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Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod to create nucleation sites.[3]
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If available, introduce a seed crystal of pure this compound.[3]
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Further decrease the temperature by placing the flask in an ice bath or a refrigerator.[3]
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Reduce the solvent volume through evaporation and permit the solution to cool again.[3]
Q4: How can the yield of my recrystallization be improved? A4: A suboptimal yield is often a consequence of using an excessive amount of solvent, which retains a considerable portion of the product in the mother liquor.[3] To enhance the yield, you can concentrate the mother liquor by evaporating a portion of the solvent and then cooling it to obtain a second crop of crystals.[3]
Column Chromatography
Q1: What is a recommended starting eluent for the column chromatography of this compound? A1: The selection of an appropriate eluent is contingent on the polarity of this compound and any accompanying impurities. For purine derivatives, a common starting point is a binary mixture of a nonpolar solvent, such as hexane or petroleum ether, and a more polar solvent like ethyl acetate or dichloromethane.[4] Due to the inherent polarity of the purine core, a gradient elution, involving a gradual increase in the proportion of the more polar solvent, may be necessary for effective separation.
Q2: How can I determine the optimal solvent system for my column? A2: The ideal solvent system is most effectively determined using thin-layer chromatography (TLC).[5] The objective is to identify a solvent mixture that results in an Rf value of approximately 0.3-0.4 for the desired product, while ensuring adequate separation from all impurities.[5][6]
Q3: My compound is exhibiting streaking or tailing on both the TLC plate and the column. How can this be rectified? A3: Tailing is a frequent issue observed with nitrogen-containing compounds like purines on silica gel, arising from interactions with acidic silanol groups. The addition of a small quantity of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to the eluent can effectively mitigate this problem by neutralizing these active sites.[6]
Q4: I am experiencing poor separation between my product and an impurity. What strategies can I employ? A4: In instances of inadequate separation, the following approaches can be considered:
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Employ a less polar solvent system in conjunction with a longer chromatography column.
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Experiment with an entirely different solvent system. Substituting one of the eluent components can alter the selectivity of the separation.
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If using silica gel, consider transitioning to an alternative stationary phase, such as alumina or a reversed-phase (C18) silica gel.[6]
Q5: What are the probable impurities I might encounter? A5: While the impurity profile for the synthesis of this compound is not extensively documented, common impurities in the synthesis of analogous heterocyclic compounds may include:
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Unreacted starting materials.
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Over-brominated or partially brominated purine analogues.[7]
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Isomeric byproducts, such as N9-substituted purines, particularly if the synthetic route involves an alkylation step. The separation of N7 and N9 isomers of purines is known to be challenging.
Quantitative Data
Table 1: Qualitative Solubility of 2,6-Dibromopyridine in Various Solvents
| Solvent Class | Solvent | Qualitative Solubility |
| Alcohols | Methanol | Soluble[1][8] |
| Ethanol | Soluble[2] | |
| Ethers | Dioxane | Soluble[2] |
| Halogenated Alkanes | Chloroform | Soluble[2] |
| Aqueous Solutions | Water | Insoluble[1][9] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a generalized procedure for recrystallization. The final choice of solvent should be based on preliminary solubility tests.
1. Solvent Selection:
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Assess the solubility of a small quantity of crude this compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone) and solvent mixtures (e.g., ethanol/water).
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An optimal solvent will dissolve the compound at its boiling point but have limited solvating power at room temperature.
2. Dissolution:
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Transfer the crude material to an Erlenmeyer flask.
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Add a minimal volume of the selected solvent and heat the mixture with continuous stirring.
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Incrementally add small portions of the hot solvent until the solid is completely dissolved.
3. Hot Filtration (if required):
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If insoluble impurities are observed, perform a hot gravity filtration to remove them.
4. Crystallization:
-
Allow the saturated solution to cool slowly to room temperature. Insulating the flask can promote the formation of larger, purer crystals.
-
After reaching room temperature, place the flask in an ice bath to maximize the yield of the crystalline product.
5. Isolation and Drying:
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Collect the crystals via vacuum filtration using a Büchner funnel.
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Wash the crystals with a small volume of the cold recrystallization solvent.
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Dry the purified product in a vacuum oven.
Protocol 2: Column Chromatography of this compound
This protocol outlines a general method for purification by silica gel chromatography.
1. TLC Analysis:
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Dissolve a small sample of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate and develop it with various eluent systems to identify a mobile phase that provides a product Rf of ~0.3-0.4 and resolves it from impurities.[5][6]
2. Column Packing:
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Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column, allowing the silica to settle into a packed bed without air bubbles.[5]
-
Add a protective layer of sand to the top of the silica gel.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a volatile solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, the crude product can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the column.
4. Elution:
-
Commence elution with the solvent system determined from the TLC analysis.
-
Collect fractions and monitor their composition by TLC.
-
If necessary, employ a gradient elution by gradually increasing the eluent polarity to facilitate the elution of the product and any strongly retained impurities.[4]
5. Product Isolation:
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Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by recrystallization.
Caption: Experimental workflow for the purification of this compound by column chromatography.
References
- 1. 2,6-Dibromopyridine, 98% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. benchchem.com [benchchem.com]
- 8. 2,6-Dibromopyridine | 626-05-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2,6-Dibromopyridine CAS#: 626-05-1 [m.chemicalbook.com]
Technical Support Center: Overcoming Poor Solubility of 2,6-dibromo-7H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 2,6-dibromo-7H-purine in reaction media.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: The poor solubility of this compound, similar to other planar heterocyclic compounds, is largely due to strong intermolecular forces. These include hydrogen bonding between the purine rings and π-π stacking interactions. These forces create a stable crystal lattice structure that requires significant energy to disrupt, making it difficult for many solvents to effectively solvate the molecule.
Q2: Which solvents are recommended for dissolving this compound for chemical reactions?
A2: Polar aprotic solvents are generally the most effective for dissolving this compound and other purine derivatives. The most commonly used and recommended solvents are:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
These solvents are effective at disrupting the intermolecular forces of the solute. For many synthetic procedures involving nucleophilic substitution on the purine ring, these solvents are the standard choice.[1][2]
Q3: Can heating be used to improve the solubility of this compound?
A3: Yes, heating is a common and effective method to increase the solubility of this compound in a suitable solvent. Many reaction protocols involving substituted purines call for heating the reaction mixture.[3] However, it is crucial to consider the thermal stability of the compound and other reagents in the reaction mixture. Always check for potential degradation at elevated temperatures.
Q4: Are there other techniques to enhance the solubility of this compound if solvents and heating are insufficient?
A4: If you continue to experience solubility issues, consider the following advanced techniques:
-
Co-solvents: Using a mixture of solvents can sometimes be more effective than a single solvent. For example, a small amount of a highly polar solvent like DMSO can be added to a less polar solvent to improve the overall solvating power.[4]
-
Salt Formation: Since purines have basic nitrogen atoms, forming a salt can significantly increase aqueous solubility. This can be achieved by reacting the purine with a suitable acid. This is a common strategy in pharmaceutical development to improve the bioavailability of poorly soluble drugs.[5][6][7][8][9]
-
pH Adjustment: The solubility of ionizable compounds like purines can be influenced by the pH of the medium. Adjusting the pH might increase solubility, but this is more relevant for aqueous media and must be compatible with your reaction conditions.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| This compound does not dissolve in the chosen solvent at room temperature. | 1. Inappropriate solvent choice: The solvent may not have the right polarity to overcome the crystal lattice energy. 2. Low purity of the compound: Impurities can sometimes negatively impact solubility. | 1. Switch to a polar aprotic solvent: Use DMF or DMSO. 2. Apply heat: Gently warm the mixture while stirring. Monitor for any signs of degradation. 3. Purify the starting material: If impurities are suspected, purify the this compound before use. |
| The compound precipitates out of solution during the reaction. | 1. Temperature fluctuation: A decrease in temperature can cause the compound to crash out of a saturated solution. 2. Change in solvent composition: Addition of a reagent in a solvent in which the purine is less soluble can cause precipitation. 3. Reaction consumption: As the starting material is consumed, the overall composition of the solution changes, which might affect solubility. | 1. Maintain a constant temperature: Use a temperature-controlled reaction setup. 2. Use a co-solvent: If adding another reagent, consider dissolving it in the same solvent as the main reaction or a miscible co-solvent. 3. Increase the solvent volume: A more dilute reaction mixture might prevent precipitation. |
| Low or no reaction yield despite the starting material appearing to dissolve. | 1. Incomplete dissolution: Micro- or nanoparticles may still be present, reducing the amount of dissolved and reactive starting material. 2. Degradation: The heating required to dissolve the compound may be causing it to degrade. | 1. Ensure complete dissolution: Use sonication in combination with heating to break up any remaining solid particles. 2. Check for degradation: Run a control experiment where the starting material is heated in the solvent for the duration of the reaction and then analyze for degradation products (e.g., by TLC or LC-MS). If degradation is observed, a lower temperature or a different solvent system may be necessary. |
Data Presentation
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination | Observations |
| Polar Aprotic Solvents | |||||
| DMF | 25 | Gravimetric/HPLC | |||
| DMF | 50 | Gravimetric/HPLC | |||
| DMSO | 25 | Gravimetric/HPLC | |||
| DMSO | 50 | Gravimetric/HPLC | |||
| Polar Protic Solvents | |||||
| Methanol | 25 | Gravimetric/HPLC | |||
| Ethanol | 25 | Gravimetric/HPLC | |||
| Non-polar Solvents | |||||
| Toluene | 25 | Gravimetric/HPLC | |||
| Dichloromethane | 25 | Gravimetric/HPLC |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility using the Shake-Flask Method
This protocol describes a reliable method for determining the equilibrium solubility of this compound in a given solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in various organic solvents.
Materials:
-
High-purity this compound
-
Selected organic solvents (e.g., DMF, DMSO, ethanol)
-
Glass vials with tight-sealing caps
-
Temperature-controlled orbital shaker
-
Syringes and 0.22 µm syringe filters
-
Analytical balance
-
HPLC-UV or GC instrument with a validated method for quantification
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is crucial to ensure that a saturated solution is formed.
-
Accurately add a known volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 to 72 hours to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, let the vials stand undisturbed at the set temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Gravimetric Method: Evaporate the solvent from the filtered aliquot under reduced pressure and weigh the remaining solid.
-
Chromatographic Method: Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated HPLC-UV or GC method to determine the precise concentration.
-
-
Calculation and Reporting:
-
Calculate the solubility using the measured mass or concentration and the volume of the aliquot.
-
Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
-
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general workflow for a reaction involving this compound, incorporating steps to address its poor solubility.
Step 1: N9-Alkylation of 2,6-Dichloropurine (Example) To a solution of 2,6-dichloropurine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL), add potassium carbonate (K₂CO₃, 3.0 mmol). Add the desired alkyl halide (1.5 mmol) to the mixture. Stir the reaction mixture at room temperature for 6 hours.
Step 2: Selective C6-Amination Dissolve the N9-alkylated 2,6-dichloropurine (1.0 mmol) in a suitable solvent such as ethanol or isopropanol. Add the desired primary or secondary amine (1.1 mmol) and a base such as diisopropylethylamine (DIPEA, 2.0 mmol).
Step 3: C2-Substitution (Microwave-Assisted) In a microwave-safe vial, combine the 2-chloro-6,9-disubstituted purine (1.0 mmol), the desired amine (e.g., benzylamine, 1.5 mmol), and DIPEA.
Visualizations
Caption: Experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for poor solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.aston.ac.uk [research.aston.ac.uk]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. benchchem.com [benchchem.com]
Preventing debromination during reactions with 2,6-dibromo-7H-purine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during chemical reactions with 2,6-dibromo-7H-purine.
Troubleshooting Guide: Minimizing Debromination
Debromination, the undesired replacement of a bromine atom with a hydrogen atom, is a common side reaction that can lower the yield of the desired product and complicate purification. This guide provides a systematic approach to troubleshoot and minimize this issue.
Is Debromination Occurring in Your Reaction?
First, confirm the presence of the debrominated byproduct.
-
Thin-Layer Chromatography (TLC): The debrominated product will typically appear as a new, less polar spot compared to the this compound starting material.[1]
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Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the mono- or di-debrominated purine.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show new signals in the aromatic region where a bromine atom was previously located.[1]
Troubleshooting Workflow
If debromination is confirmed, follow this workflow to identify and address the potential causes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of debromination in palladium-catalyzed cross-coupling reactions?
A1: The primary cause of debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[2] This species can then react with the aryl bromide in a competing pathway, replacing the bromine with a hydrogen atom. Sources of hydride can include the base (especially alkoxides), the solvent (e.g., from β-hydride elimination in reactions with certain alcohols or ethers), or other impurities.[1][2]
Q2: How does the choice of base affect debromination?
A2: Strong bases, particularly alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are known to promote the formation of Pd-H species, which leads to hydrodehalogenation.[1] Switching to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) is a highly effective strategy to minimize this side reaction.[1][2]
Q3: Can the reaction temperature influence the extent of debromination?
A3: Yes, higher reaction temperatures can increase the rate of debromination.[2] This side reaction may have a higher activation energy than the desired cross-coupling.[2] Therefore, lowering the reaction temperature is a prudent step to improve selectivity.
Q4: Does the ligand on the palladium catalyst play a role?
A4: Absolutely. The choice of ligand can significantly impact the outcome. Sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines like Ad₂PⁿBu, can promote the desired reductive elimination step over the competing debromination pathway.[3] These ligands can also help to mitigate side reactions like β-hydride elimination.[3]
Q5: Should I protect the N7-H of the purine ring?
A5: For some N-heterocyclic substrates, the presence of an unprotected N-H group can lead to side reactions, including debromination.[4] While not always necessary, if other strategies fail, considering a protecting group for the purine nitrogen (e.g., SEM, Boc) may suppress the dehalogenation.[4] This can prevent coordination of the purine nitrogen to the metal center in a way that facilitates the undesired reaction.
Experimental Protocols
The following are general procedures for common reactions with this compound, optimized to minimize debromination. Note: These are starting points and may require further optimization for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the selective mono- or diarylation of this compound.
Reagents & Materials:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv for mono-arylation, 2.5 equiv for di-arylation)
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Pd₂(dba)₃ (2 mol%)
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SPhos (4 mol%)
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Potassium Phosphate (K₃PO₄) (2.5 equiv)
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Anhydrous, degassed 1,4-dioxane and degassed water
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Schlenk flask or reaction vial with stir bar
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[2]
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Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).[2]
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[2]
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol is for the selective coupling of terminal alkynes to the this compound core.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous, degassed N,N-dimethylformamide (DMF) or THF
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF or THF, followed by triethylamine.
-
Degas the mixture by bubbling with argon for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Heat the reaction to a temperature between 50-60 °C.
-
Monitor the reaction's progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Impact of Reaction Conditions on Debromination
The following tables summarize the impact of different reaction components on the yield of the desired product versus the dehalogenated byproduct in representative Suzuki-Miyaura coupling reactions. While this data is for a model aryl bromide, the trends are generally applicable to this compound.
Table 1: Effect of Base on Debromination
| Entry | Aryl Halide | Base | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | 4-Bromoanisole | NaOEt | 78 | 65 | 30 |
| 2 | 4-Bromoanisole | K₂CO₃ | 80 | 92 | <5 |
| 3 | 4-Bromoanisole | K₃PO₄ | 80 | 95 | <2 |
Data is representative and adapted from general findings in palladium catalysis literature.[1][2]
Table 2: Effect of Ligand and Temperature on Debromination
| Entry | Aryl Halide | Ligand | Temperature (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | 2-Bromopyridine | PPh₃ | 100 | 70 | 25 |
| 2 | 2-Bromopyridine | PPh₃ | 60 | 85 | 10 |
| 3 | 2-Bromopyridine | SPhos | 100 | 94 | <3 |
| 4 | 2-Bromopyridine | SPhos | 60 | 96 | <1 |
Data is representative and illustrates general principles.
References
Technical Support Center: Optimizing Selective C6-Position Substitution
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the selective substitution at the C6 position of key scaffolds. The primary focus is on purine and pyridine rings, which are common cores in medicinal chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for activating the C6 position of a purine for nucleophilic substitution?
A1: The most prevalent strategy is to convert the C6-hydroxyl group of hypoxanthine or guanine derivatives into a better leaving group. This is typically achieved by chlorination using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 6-chloropurine is highly reactive towards a wide range of nucleophiles. Another approach involves sulfonation to form a 6-sulfonylpurine, which also serves as an excellent leaving group for subsequent substitution reactions.
Q2: I am observing low yields in my C6 substitution on a purine scaffold. What are the potential causes?
A2: Low yields in C6 purine substitutions can stem from several factors:
-
Poor Leaving Group: If you are starting from a 6-alkoxy or 6-hydroxypurine without proper activation, the reaction will be sluggish. Ensure your starting material is a 6-halopurine (preferably chloro- or iodo-) or a 6-sulfonylpurine.
-
Steric Hindrance: Bulky nucleophiles or significant steric crowding around the C6 position on the purine ring can impede the reaction.
-
Reaction Conditions: Inadequate temperature, incorrect solvent polarity, or a non-optimal base can all lead to poor yields. For instance, many nucleophilic aromatic substitution (SNAr) reactions on 6-chloropurines require a non-nucleophilic base like diisopropylethylamine (DIPEA) and a polar aprotic solvent such as DMF or DMSO.
-
Side Reactions: Competing reactions at other positions (e.g., N7 or N9) can consume starting material and lower the desired product's yield. Protecting groups on the purine nitrogen atoms can mitigate this.
Q3: How can I achieve selective C6 substitution on a pyridine ring?
A3: Selective C6 substitution on a pyridine ring is often challenging due to the electronic nature of the ring. Direct substitution is typically difficult. Common strategies include:
-
Directed Ortho-Metalation (DoM): A directing group at the C2 or C3 position can direct lithiation or other metalation specifically to the C6 position, which can then be quenched with an electrophile.
-
Halogenation/Cross-Coupling: Selective halogenation at the C6 position (if achievable) provides a handle for subsequent cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination to introduce a wide variety of substituents.
-
Minisci Reaction: For the introduction of alkyl groups, the Minisci reaction can be an effective, albeit sometimes non-selective, method for functionalizing electron-deficient pyridine rings.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No reaction or very low conversion of 6-chloropurine | 1. Insufficient temperature.2. Nucleophile is too weak.3. Inappropriate solvent or base. | 1. Increase the reaction temperature, potentially to reflux. Microwave irradiation can also be effective.2. Consider using a stronger nucleophile or adding a catalyst (e.g., for cross-coupling reactions).3. Switch to a more polar aprotic solvent (e.g., DMF, DMSO, or NMP). Use a non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃. |
| Formation of multiple products (poor regioselectivity) | 1. Competing substitution at other positions (e.g., N7, N9 on purines).2. In directed metalation, the directing group is not effective. | 1. Install protecting groups on the purine nitrogens. The 9-position is commonly protected with a tetrahydropyranyl (THP) or a pivaloyloxymethyl (POM) group.2. Re-evaluate the choice of directing group and metalation conditions (base, temperature, and solvent). |
| Decomposition of starting material or product | 1. Reaction temperature is too high.2. Reagents are too harsh (e.g., strongly acidic or basic conditions).3. Product is unstable under the workup conditions. | 1. Lower the reaction temperature and extend the reaction time.2. Use milder reagents. For example, use a weaker base or a less reactive activating agent.3. Perform a neutral workup and purify the product quickly, avoiding extreme pH. |
| Difficulty in removing the activating/leaving group | 1. The leaving group (e.g., a sulfonyl group) is not sufficiently reactive with the chosen nucleophile. | 1. Switch to a more labile leaving group, such as an iodide, which can be installed from a 6-chloropurine via a Finkelstein-type reaction. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution on 6-Chloropurine
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 6-chloropurine derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, NMP, or isopropanol).
-
Addition of Reagents: Add the desired nucleophile (1.1-1.5 eq.) to the solution, followed by the addition of a base (e.g., DIPEA, K₂CO₃, or Et₃N, 2.0-3.0 eq.).
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Conditions for C6-Amination of a 9-Protected 6-Chloropurine
| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMF | 100 | 12 | 85 |
| Benzylamine | DIPEA | n-BuOH | 110 | 8 | 92 |
| Morpholine | Et₃N | Isopropanol | 80 | 16 | 95 |
| Cyclopropylamine | K₂CO₃ | DMSO | 90 | 10 | 88 |
Visualizations
Caption: General workflow for C6-substitution on a 6-chloropurine scaffold.
Caption: Troubleshooting decision tree for low-yield C6-substitution reactions.
Technical Support Center: Suzuki Coupling with 2,6-dibromo-7H-purine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling reaction of 2,6-dibromo-7H-purine.
Troubleshooting Guides
This section addresses common issues in a question-and-answer format to help you navigate experimental challenges.
Low to No Product Yield
Question: My Suzuki coupling reaction with this compound is resulting in very low or no yield of the desired product. What are the potential causes and how can I improve the outcome?
Answer:
Low or no yield in the Suzuki coupling of this compound can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.
Possible Causes & Solutions:
-
Catalyst and Ligand Inactivity: The choice of palladium catalyst and ligand is critical. For electron-deficient substrates like dihalopurines, a highly active catalyst system is often necessary.
-
Recommendation: Screen different palladium sources and ligands. While Pd(PPh₃)₄ can be effective, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, which are known to facilitate the oxidative addition step with challenging substrates.[1] N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[2]
-
-
Inappropriate Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.[3]
-
Suboptimal Solvent: The solvent system must be appropriate for both the solubility of the reactants and the catalytic cycle.
-
Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction, while excessively high temperatures can cause catalyst decomposition or promote side reactions.
-
Presence of Oxygen: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen, which can lead to catalyst deactivation.
-
Recommendation: Thoroughly degas all solvents and reagents before use by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
-
Formation of Side Products: Dehalogenation and Homocoupling
Question: I am observing significant amounts of dehalogenated purine (monobromo- or unsubstituted purine) and/or homocoupled biaryl from my boronic acid. How can I minimize these side reactions?
Answer:
Dehalogenation (protodehalogenation) and homocoupling are common side reactions in Suzuki couplings. Their prevalence is often linked to the reaction conditions and the stability of the intermediates in the catalytic cycle.
Minimizing Dehalogenation:
Dehalogenation is the replacement of a bromine atom with a hydrogen atom. This can occur if the oxidative addition is slow or if there are sources of hydride in the reaction mixture.
-
Optimize Catalyst and Ligand: A highly active catalyst that promotes rapid oxidative addition and subsequent steps can outcompete the dehalogenation pathway.
-
Choice of Base and Solvent: The presence of water and certain bases can be a source of protons. While aqueous conditions are often necessary, their impact should be considered. Using milder bases like potassium fluoride (KF) might be beneficial.[7]
-
N-H Acidity: The acidic proton on the purine nitrogen (N7-H) can potentially interfere with the reaction. While direct evidence for its role in dehalogenation of this specific substrate is limited, N-protection is a common strategy for nitrogen-rich heterocycles to avoid side reactions.[8] Consider protecting the purine nitrogen with a suitable group like a benzyl or a BOC group, though the latter may not be stable under all Suzuki conditions.[7]
Minimizing Homocoupling:
Homocoupling of the boronic acid to form a biaryl side product is often promoted by the presence of oxygen or Pd(II) species.
-
Strictly Anaerobic Conditions: As mentioned for improving yield, the exclusion of oxygen is critical to prevent the oxidation of Pd(0) which can catalyze homocoupling.
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources that require in-situ reduction, a step where homocoupling can occur.
-
Stoichiometry Control: Using a slight excess of the this compound relative to the boronic acid can help to ensure the boronic acid is consumed in the desired cross-coupling reaction.
Controlling Regioselectivity: Mono- vs. Di-substitution
Question: I want to achieve selective mono-arylation of this compound at the C6 position. How can I control the regioselectivity?
Answer:
For dihalogenated purines, the C6 position is generally more reactive towards Suzuki coupling than the C2 position.[4][5] This inherent difference in reactivity can be exploited to achieve selective mono-substitution.
Strategies for Selective Mono-arylation:
-
Stoichiometry: The most straightforward method to favor mono-arylation is to use a controlled amount of the arylboronic acid, typically 1.0 to 1.2 equivalents relative to the this compound.[4][5]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also favor the formation of the mono-arylated product. It is crucial to monitor the reaction closely to stop it once the starting material is consumed and before significant formation of the di-substituted product occurs.
-
Catalyst and Ligand Choice: Certain catalyst systems may exhibit higher selectivity for mono-arylation. For instance, systems with bulky ligands might sterically hinder the second coupling event.
For the synthesis of the di-arylated product, an excess of the boronic acid (typically 2.5 to 3.0 equivalents) and longer reaction times are generally required.[4][5]
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the N7-H of this compound for Suzuki coupling?
While not always strictly necessary, protecting the N7-H proton is often beneficial. Unprotected N-H groups in nitrogen-rich heterocycles can coordinate to the palladium catalyst, potentially leading to catalyst inhibition and lower yields.[8] A common protecting group is benzyl, which has been shown to be effective in Suzuki couplings of dihalopurines.[4][5] If you are experiencing consistently low yields, N-protection is a worthwhile strategy to explore.
Q2: What is the order of reactivity for the two bromine atoms in this compound?
The bromine at the C6 position is more reactive than the bromine at the C2 position in Suzuki-Miyaura cross-coupling reactions.[4][5] This allows for the selective synthesis of 6-aryl-2-bromopurines by controlling the reaction stoichiometry.
Q3: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective. Microwave heating can significantly reduce reaction times and often leads to improved yields, even with lower catalyst loadings.[9]
Q4: My boronic acid is not very stable. What can I do?
Protodeboronation, the cleavage of the C-B bond, can be a significant side reaction, especially with electron-rich or heteroaryl boronic acids.[7] To mitigate this, consider using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are generally more stable under basic aqueous conditions.
Data Presentation
The following tables summarize reaction conditions for Suzuki-Miyaura couplings of dihalo-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Conditions for Selective Mono-arylation of 2,6-Dibromopyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid (equiv.) | Typical Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | 1.1 | ~70-80 |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (4.5) | KF (3.0) | 1,4-Dioxane | 80-100 | 12-24 | 1.0 | ~60-70 |
Data adapted from analogous systems and may require optimization for this compound.[6]
Table 2: Conditions for Di-arylation of 2,6-Dibromopyridine
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Arylboronic Acid (equiv.) | Typical Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O | 100 | 24 | 2.5 | >90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.0) | DMF | 110 | 12 | 3.0 | ~85-95 |
Data adapted from analogous systems and may require optimization for this compound.[6]
Experimental Protocols
The following are generalized protocols for mono- and di-arylation of a 9-benzyl-2,6-dihalopurine, which can be adapted for this compound (potentially requiring N-protection).
Protocol 1: Selective Mono-arylation at C6
This protocol is designed to favor the formation of the 6-aryl-2-bromo-purine derivative.
Materials:
-
9-Benzyl-2,6-dichloropurine (1.0 equiv)
-
Arylboronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (2.5-5 mol%)
-
Anhydrous K₂CO₃ (1.25 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-benzyl-2,6-dichloropurine, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
This protocol is adapted from a procedure for 9-benzyl-2,6-dichloropurine and may require optimization.[4]
Protocol 2: Di-arylation
This protocol is optimized for the synthesis of 2,6-diaryl-purine derivatives.
Materials:
-
9-Benzyl-2,6-dichloropurine (1.0 equiv)
-
Arylboronic acid (3.0 equiv)
-
Pd(PPh₃)₄ (2.5-5 mol%)
-
Anhydrous K₂CO₃ (1.25 equiv per coupling)
-
Anhydrous Toluene
Procedure:
-
Follow the same setup procedure as in Protocol 1, but with an excess of the arylboronic acid.
-
Heat the reaction mixture to 100 °C with vigorous stirring for an extended period (monitor for the disappearance of the mono-arylated intermediate).
-
Follow the same work-up and purification procedure as in Protocol 1.
This protocol is adapted from a procedure for 9-benzyl-2,6-dichloropurine and may require optimization.[4]
Visualizations
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
Suzuki Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective palladium-catalysed arylation of 2,6-dibromopyridine using N-heterocyclic carbene ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Reactions with 2,6-dibromo-7H-purine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning and deactivation during the chemical modification of 2,6-dibromo-7H-purine. The following information is designed to help diagnose and resolve common issues in critical cross-coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound has stalled or resulted in a very low yield. What are the primary causes?
A1: Low conversion or reaction failure is commonly traced back to catalyst deactivation. The primary causes include:
-
Inherent Substrate Poisoning: The purine core itself, with its multiple nitrogen atoms, can coordinate to the palladium catalyst, effectively acting as a poison and inhibiting its catalytic activity. It has been suggested that additives like acetic acid may help mitigate this effect.[1]
-
Poisoning by Impurities: Trace impurities in reactants or solvents, such as sulfur, phosphorus, or water, can irreversibly bind to the catalyst's active sites.[2][3]
-
Formation of Inactive Catalyst Species: The active catalyst can be converted into an inactive state. This includes the reduction of the active Pd(II) to catalytically inactive Pd(0) aggregates (palladium black) or the formation of stable, inactive complexes with excess reagents.[4][5][6]
-
Ligand Degradation: The phosphine ligands, crucial for catalyst stability and activity, can degrade under the reaction conditions.[7]
-
Sintering: At elevated temperatures, the catalyst's metal nanoparticles can agglomerate, which reduces the active surface area and overall efficiency.[2][3]
Q2: I observe the formation of palladium black in my reaction. What does this indicate and how can it be prevented?
A2: The appearance of a black precipitate (palladium black) typically signifies the aggregation of the palladium catalyst into an inactive, elemental Pd(0) state.[8] This is often caused by the reduction of the active Pd(II) species.[4][6] To prevent this, consider the following:
-
Use Robust Ligands: Employing sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) can stabilize the palladium center and prevent aggregation.[9][10]
-
Control Reaction Temperature: High temperatures can accelerate both ligand degradation and catalyst sintering. Operate at the lowest effective temperature.[2]
-
Ensure Proper Stoichiometry: An incorrect ratio of ligand to palladium precursor can leave the metal center exposed and prone to reduction and aggregation.
Q3: How can I troubleshoot a failing Suzuki-Miyaura reaction involving this compound?
A3: For Suzuki-Miyaura couplings, low conversion is often linked to issues with the oxidative addition or transmetalation steps. Key parameters to investigate are:
-
Catalyst System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly effective catalyst.[11] For challenging substrates, systems with bulky, electron-rich phosphine ligands can promote the difficult oxidative addition step.[12]
-
Base Selection: The choice of base is critical. Potassium carbonate (K₂CO₃) has been shown to be highly effective, whereas other bases may fail to promote the reaction.[11] For anhydrous couplings, grinding the K₃PO₄ to a fine powder and adding a few equivalents of water may be beneficial.[8]
-
Solvent System: The optimal solvent depends on the electronic properties of the boronic acid. Anhydrous conditions in toluene are often superior for electron-rich boronic acids, while aqueous DME is preferred for electron-poor arylboronic and alkenylboronic acids.[11][13]
Q4: My Buchwald-Hartwig amination reaction is not proceeding. What are the most critical parameters to adjust?
A4: The Buchwald-Hartwig amination is sensitive to several factors. The key to success lies in the careful selection of the catalyst system and reaction conditions:
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a sterically hindered, electron-rich ligand such as X-Phos is crucial for high activity.[14] Bidentate phosphine ligands can also provide high rates and yields.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) are commonly used.[14]
-
Atmosphere: These reactions are highly sensitive to oxygen, which can deactivate the catalyst. It is essential to thoroughly degas all solvents and reagents and maintain a strictly inert (nitrogen or argon) atmosphere throughout the experiment.[12]
Troubleshooting and Deactivation Diagrams
A systematic approach is essential when a reaction fails. The following workflow provides a logical sequence for diagnosing common issues.
Caption: General troubleshooting workflow for low-yield reactions.
Understanding the potential pathways for catalyst deactivation can help in designing more robust experimental conditions.
Caption: Common catalyst deactivation pathways in purine chemistry.
Data Presentation: Recommended Reaction Conditions
The following tables summarize successfully reported conditions for key cross-coupling reactions on dihalo-N-heterocycles, providing a validated starting point for optimization.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Dihalopurines
| Entry | Boronic Acid Type | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 1 | Electron-Rich Aryl | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | Toluene (anhydrous) | 100 | [11] |
| 2 | Electron-Poor Aryl | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | DME / H₂O | 85 | [11] |
| 3 | Alkenyl | Pd(PPh₃)₄ (2.5-5) | K₂CO₃ | DME / H₂O | 85 | [11] |
| 4 | Phenyl (on 2,6-dichloropurine) | Pd(PPh₃)₄ | K₂CO₃ | Toluene (anhydrous) | 100 |[11] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Dihalo-N-heterocycles
| Entry | Amine Type | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|---|
| 1 | Primary/Secondary | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 80-110 | [14] |
| 2 | Primary Amines | Pd(OAc)₂ / CyPFtBu (JosiPhos) | NaOt-Bu | Toluene | 100 | [10] |
| 3 | Anilines | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | [9][14] |
| 4 | General (Aryl Bromides) | Pd(OAc)₂ / P(o-tol)₃ | NaOt-Bu | Toluene | 100 |[10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a representative method based on successful couplings of related dihalopurines.[11]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv), the corresponding boronic acid (1.1 equiv for mono-substitution, 2.5 equiv for di-substitution), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add the appropriate degassed solvent (e.g., anhydrous toluene for electron-rich boronic acids or a 4:1 mixture of DME/water for electron-poor boronic acids) via syringe.
-
Reaction: Heat the reaction mixture to the target temperature (typically 85-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a representative method based on established procedures for halo-heterocycles.[14][15]
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., X-Phos, 4-5 mol%), and the base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv) to an oven-dried reaction vessel.
-
Reagent Addition: Add the this compound (1.0 equiv) and the desired amine (1.2 equiv).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel tightly and heat to the desired temperature (typically 80-110 °C) with vigorous stirring. Note: Microwave irradiation can sometimes significantly reduce reaction times.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) if a strong base was used. Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.
References
- 1. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. diva-portal.org [diva-portal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 2,6-dibromo-7H-purine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2,6-dibromo-7H-purine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the large-scale synthesis of this compound?
A common and cost-effective route for the synthesis of this compound starts from xanthine. The process involves two key steps:
-
Dichlorination: Conversion of xanthine to 2,6-dichloropurine.
-
Halogen Exchange (Finkelstein reaction): Conversion of 2,6-dichloropurine to this compound.
This route is often preferred for larger scale synthesis due to the availability of the starting material and the generally reliable nature of the reactions.[1][2][3]
Q2: What are the primary safety concerns when scaling up this synthesis?
When scaling up, several safety precautions are crucial:
-
Phosphorus oxychloride (POCl₃): Used in the dichlorination step, POCl₃ is highly corrosive and reacts violently with water. Ensure all glassware is dry and the reaction is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure Build-up: The reaction of xanthine with POCl₃ can generate HCl gas, leading to pressure build-up in a sealed reactor. Ensure the system is equipped with a proper pressure relief or gas scrubbing system.
-
Exothermic Reactions: Both the chlorination and bromination steps can be exothermic. Implement controlled reagent addition and efficient cooling to manage the reaction temperature and prevent runaways.
-
Solvent Handling: Large volumes of solvents are used. Ensure proper grounding of equipment to prevent static discharge and use appropriate ventilation to minimize exposure to fumes.
Q3: How can I monitor the progress of the reactions?
For both the dichlorination and the halogen exchange reactions, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective monitoring techniques.
-
TLC: Provides a quick qualitative assessment of the reaction progress by comparing the spot of the starting material with the forming product.
-
HPLC: Offers quantitative analysis of the reaction mixture, allowing for the determination of the percentage of starting material consumed and product formed.[4]
Q4: What are the best methods for purifying the final this compound product on a large scale?
Purification of purine derivatives can be achieved through several methods:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: While effective, scaling up column chromatography can be challenging and costly. It is typically used for smaller scales or when recrystallization fails to provide the desired purity. Reversed-phase chromatography may be necessary for polar purine derivatives.[5]
-
Washing/Trituration: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be a simple and effective initial purification step.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Step 1: Dichlorination | ||
| Low yield of 2,6-dichloropurine | Incomplete reaction. | - Extend the reaction time. - Ensure the reaction temperature is maintained. - Use a slight excess of phosphorus oxychloride. |
| Degradation of the product. | - Avoid excessively high reaction temperatures. - Quench the reaction mixture carefully by pouring it onto ice to prevent localized heating. | |
| Inefficient work-up. | - Ensure complete extraction of the product from the aqueous layer. - Use an appropriate organic solvent for extraction. | |
| Dark-colored crude product | Presence of polymeric impurities. | - Use a high-quality starting material (xanthine). - Consider a pre-purification step like washing with a non-polar solvent. |
| Step 2: Halogen Exchange | ||
| Incomplete conversion to 2,6-dibromopurine | Insufficient amount of bromide source. | - Use a larger excess of the bromide salt (e.g., sodium bromide or lithium bromide). |
| Low reaction temperature. | - Increase the reaction temperature, ensuring it does not lead to degradation. | |
| Poor solubility of reagents. | - Use a solvent that effectively dissolves both the 2,6-dichloropurine and the bromide salt (e.g., a polar aprotic solvent like DMF or acetonitrile). | |
| Presence of mixed halo-purines (e.g., 2-chloro-6-bromopurine) | Incomplete reaction. | - Increase the reaction time and/or temperature to drive the reaction to completion. |
| Insufficient bromide source. | - Ensure a sufficient excess of the bromide salt is used. | |
| Difficulty in removing the solvent (e.g., DMF) | High boiling point of the solvent. | - Remove the solvent under high vacuum. - Consider using a lower boiling point solvent if the reaction conditions allow. |
| General | ||
| Product does not crystallize | Presence of impurities. | - Attempt to precipitate the product by adding a non-polar "anti-solvent". - Purify the crude material by column chromatography before attempting crystallization. |
| Residual solvent. | - Ensure the product is thoroughly dried under vacuum. |
Experimental Protocols
Step 1: Synthesis of 2,6-Dichloropurine from Xanthine
Materials:
-
Xanthine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst)
-
Ice
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, carefully add phosphorus oxychloride.
-
To the stirred POCl₃, add N,N-dimethylaniline dropwise while maintaining the temperature below 20°C.
-
Gradually add dry xanthine in portions to the mixture.
-
After the addition is complete, slowly heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it slowly onto a large amount of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dichloropurine.
-
Purify the crude product by recrystallization.
Step 2: Synthesis of this compound from 2,6-Dichloropurine
Materials:
-
2,6-Dichloropurine
-
Sodium bromide (NaBr) or Lithium bromide (LiBr)
-
Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reactor, dissolve 2,6-dichloropurine in DMF or acetonitrile.
-
Add a significant excess (e.g., 5-10 equivalents) of anhydrous sodium bromide or lithium bromide to the solution.
-
Heat the reaction mixture to a high temperature (e.g., 120-150°C) and stir vigorously for several hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into a large volume of water.
-
Extract the product from the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash with water and brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Illustrative Reaction Parameters and Yields for the Synthesis of 2,6-Dichloropurine
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| Xanthine | 10 g | 1 kg |
| POCl₃ | 50 mL | 5 L |
| N,N-Dimethylaniline | 5 mL | 0.5 L |
| Reaction Time | 4-6 hours | 8-12 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (after recrystallization) | >98% | >98% |
Table 2: Illustrative Reaction Parameters and Yields for the Synthesis of this compound
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 2,6-Dichloropurine | 10 g | 1 kg |
| Sodium Bromide | 50 g | 5 kg |
| Solvent (DMF) | 100 mL | 10 L |
| Reaction Temperature | 140-150°C | 140-150°C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 60-75% | 55-70% |
| Purity (after recrystallization) | >99% | >99% |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102993086A - Method for synthesizing 2,6-dibromo pyridine - Google Patents [patents.google.com]
- 5. teledynelabs.com [teledynelabs.com]
Validation & Comparative
Reactivity Face-Off: 2,6-Dibromo-7H-purine vs. 2,6-Dichloro-7H-purine in Synthetic Chemistry
A Comparative Guide for Researchers and Drug Development Professionals
In the synthesis of pharmacologically significant purine derivatives, 2,6-dihalopurines are indispensable starting materials. The choice between 2,6-dibromo-7H-purine and 2,6-dichloro-7H-purine can profoundly influence reaction pathways, yields, and the overall efficiency of a synthetic strategy. This guide provides an objective, data-supported comparison of their reactivity, focusing on nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions, to aid researchers in making informed decisions for their synthetic endeavors.
The fundamental difference in reactivity between these two purine scaffolds lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is inherently weaker and longer than the carbon-chlorine (C-Cl) bond. This disparity in bond dissociation energy renders this compound generally more reactive in transformations where the cleavage of the carbon-halogen bond is a rate-determining step.[1][2]
I. Nucleophilic Aromatic Substitution (SNAr)
Sequential substitution reactions are a cornerstone of purine chemistry, allowing for the introduction of diverse functional groups at the C2 and C6 positions. The C6 position is significantly more electrophilic and thus more reactive toward nucleophiles than the C2 position, enabling selective functionalization.[3][4]
While both dihalopurines undergo SNAr reactions, the greater reactivity of the C-Br bond suggests that this compound would react faster or under milder conditions compared to its dichloro counterpart. However, 2,6-dichloropurine is widely used due to its stability and commercial availability, often serving as the key precursor for a variety of 2,6-disubstituted purine derivatives.[5][6][7]
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Feature | This compound | 2,6-Dichloro-7H-purine | Rationale |
| Relative Reactivity | Higher | Lower | The C-Br bond is weaker (approx. 290 kJ/mol) than the C-Cl bond (approx. 346 kJ/mol), facilitating easier cleavage by a nucleophile.[2] |
| Reaction Conditions | Tends to require milder conditions (e.g., lower temperatures, shorter reaction times). | Often requires more forcing conditions (e.g., higher temperatures, longer reaction times). | Overcoming the higher activation energy of C-Cl bond cleavage necessitates more energy input. |
| Selectivity (C6 vs. C2) | High | High | In both substrates, the C6 position is electronically favored for initial nucleophilic attack.[3][4] |
| Common Applications | Preferred for substrates sensitive to harsh conditions. | Widely used as a robust and cost-effective starting material for sequential SNAr reactions.[5][8] |
II. Transition Metal-Catalyzed Cross-Coupling Reactions
The difference in reactivity is most pronounced in transition metal-catalyzed reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The critical rate-determining step in these catalytic cycles is the oxidative addition of the halo-purine to the low-valent metal catalyst (e.g., Pd(0)).
Aryl bromides undergo oxidative addition significantly faster than aryl chlorides. Consequently, this compound is the superior substrate for these transformations, offering higher yields, accommodating a broader range of coupling partners, and proceeding under much milder conditions.
Table 2: Comparison in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Parameter | This compound | 2,6-Dichloro-7H-purine | Rationale |
| Reaction Rate | Fast | Very Slow / Often requires specialized catalysts | The oxidative addition of the C-Br bond to the Pd(0) catalyst is kinetically favored over that of the C-Cl bond.[1] |
| Catalyst Loading | Typically lower (e.g., 1-5 mol%) | Requires higher catalyst loading or more active (and often expensive) phosphine ligands. | The higher reactivity of the C-Br bond necessitates less catalytic assistance. |
| Reaction Temperature | Mild (e.g., Room temp. to 80 °C) | High (e.g., >100 °C) | More thermal energy is needed to drive the difficult oxidative addition of the C-Cl bond. |
| Yield | Generally high | Often lower and more variable | Slower, less efficient catalysis can lead to side reactions and decomposition. |
III. Experimental Protocols
Protocol 1: General Procedure for Selective Nucleophilic Substitution at C6
This protocol describes a typical amination at the C6 position of 2,6-dichloropurine. A similar procedure can be applied to 2,6-dibromopurine, likely with reduced reaction time or temperature.
Reaction: Synthesis of 6-substituted-amino-2-chloro-7H-purine.
Materials:
-
2,6-Dichloro-7H-purine (1.0 equiv)
-
Amine of choice (1.1 - 2.0 equiv)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (2.0 - 3.0 equiv)
-
Solvent (e.g., Ethanol, N-Methyl-2-pyrrolidone (NMP), or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 2,6-dichloro-7H-purine and the chosen solvent.
-
Add the amine and the base (DIPEA).
-
Heat the reaction mixture with stirring at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 6-amino-2-chloropurine derivative.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the mono-arylation of 2,6-dibromopurine, leveraging its higher reactivity.
Reaction: Synthesis of 6-aryl-2-bromo-7H-purine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water or Dioxane/Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[9]
-
Add the degassed solvent system via cannula or syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Perform an aqueous work-up by washing with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 6-aryl-2-bromopurine.
IV. Workflow and Mechanism Visualizations
The following diagrams illustrate the general synthetic pathways involving these reagents.
Caption: General workflow for synthesizing 2,6-disubstituted purines.
Caption: Suzuki-Miyaura cycle highlighting the critical oxidative addition step.
Conclusion and Recommendations
The choice between this compound and 2,6-dichloro-7H-purine is dictated by the intended chemical transformation.
-
2,6-Dichloro-7H-purine is a robust, cost-effective, and widely available starting material. It is well-suited for sequential nucleophilic aromatic substitution reactions where its moderate reactivity and high stability are advantageous. Researchers should be prepared to use slightly more forcing conditions (higher temperatures or longer reaction times) compared to the dibromo analog.
-
This compound is the substrate of choice for transition metal-catalyzed cross-coupling reactions . Its significantly higher reactivity in the oxidative addition step allows for milder reaction conditions, lower catalyst loadings, and generally higher yields, making it ideal for complex molecule synthesis and library generation.
By understanding these fundamental reactivity differences, researchers can optimize their synthetic routes, improve reaction outcomes, and accelerate the discovery and development of novel purine-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Aciclovir - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,6-Dichloropurine | 5451-40-1 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2,6-Disubstituted Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 2,6-disubstituted purine derivatives, with a focus on compounds that can be synthesized from a 2,6-dihalo-7H-purine precursor. The purine scaffold is a cornerstone in medicinal chemistry, and modifications at the 2 and 6 positions have yielded a diverse range of biologically active molecules, particularly in the realm of anticancer and kinase inhibition therapies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further research and development in this promising area.
Data Presentation: Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro biological activities of various 2,6-disubstituted purine derivatives compiled from multiple studies. These derivatives showcase the potential of this scaffold against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of 2,6-Disubstituted Purine Derivatives
| Compound ID/Description | C2-Substituent | C6-Substituent | Cell Line | IC50 (µM) | Reference |
| Compound 7h | Arylpiperidine | Arylpiperazinyl | HL-60 | <10 | [1] |
| CACO2 | >100 | [1] | |||
| Compound 11b | Arylamino | Phenylamino | KCL22 (Bcr-Abl T315I) | 6.4 - 11.5 | |
| Compound 4f | Arylamino | Phenylamino | Bcr-Abl Wild Type | 0.070 | |
| Purine Derivative | 2-Chloro | Pyrrolidinobutynylthio | SBN-19 | 5.00 | |
| C-32 | 7.58 | ||||
| Piperazine-containing purines | Varied | Piperazine | Huh7, HCT116, MCF7 | Potent activity | [2] |
| Adamantane-based purines | Varied | Adamantane | MCF7, HepG2 | Potent activity | [2] |
Table 2: Kinase Inhibitory Activity of 2,6-Disubstituted Purine Derivatives
| Compound ID/Description | C2-Substituent | C6-Substituent | Target Kinase | IC50 (µM) | Reference |
| Compound 4f | Arylamino | Phenylamino | Bcr-Abl | 0.070 | |
| Compound 5j | Arylamino | Phenylamino | BTK | 0.41 | |
| Compound 5b | Arylamino | Phenylamino | FLT-ITD | 0.38 | |
| PDGFRα Inhibitor (14q) | Varied | Varied | PDGFRα | Nanomolar potency |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments commonly used to evaluate the biological activity of 2,6-disubstituted purine derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Principle: This assay measures the amount of ATP remaining in the reaction after a kinase reaction. The amount of remaining ATP is detected as a luminescent signal. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa.
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and perform serial dilutions in the kinase assay buffer.
-
Reaction Setup: In a white, opaque 96-well plate, add the diluted inhibitor or vehicle control.
-
Kinase Reaction Initiation: Add the purified recombinant kinase and its specific substrate to the wells. Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ATP Detection: Add an ATP detection reagent (e.g., Kinase-Glo®) to each well, which stops the kinase reaction and generates a luminescent signal from the remaining ATP.
-
Measurement: After a short incubation at room temperature to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value from a dose-response curve.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by 2,6-disubstituted purine derivatives and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: The BCR-ABL signaling pathway and its inhibition by 2,6-disubstituted purine derivatives in chronic myeloid leukemia.[3][4][5][6][7]
Caption: The PDGFRα signaling pathway and its inhibition by 2,6-disubstituted purine derivatives in certain cancers.[8][9][10][11]
References
- 1. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sinobiological.com [sinobiological.com]
Purity Assessment of 2,6-dibromo-7H-purine: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of 2,6-dibromo-7H-purine against other analytical techniques. Detailed experimental protocols and supporting data are presented to aid in the selection of the most suitable analytical strategy for quality control.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and quantification of purine derivatives and related heterocyclic compounds.[1][2] A C18 column is often the stationary phase of choice, providing excellent separation for a wide range of polar and non-polar compounds.
Proposed HPLC Method
A suitable starting point for the purity analysis of this compound is an RP-HPLC method using a C18 column with a gradient elution. A photodiode array (PDA) detector is recommended for its ability to monitor multiple wavelengths and assess peak purity.[3]
Table 1: Hypothetical HPLC Performance Data
| Compound | Retention Time (min) | Resolution (relative to this compound) |
| 2-bromo-7H-purine | 4.2 | 2.1 |
| 6-bromo-7H-purine | 5.5 | 1.8 |
| This compound | 7.8 | - |
| Unreacted starting materials | 2.5 | 5.3 |
This data indicates that the proposed HPLC method provides good separation of the main compound from its key potential impurities, with resolution values greater than 1.5, which is generally considered acceptable for baseline separation.[4]
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column compartment, and PDA detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 254 nm.[5]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Accurately weigh about 1 mg of the this compound sample.
-
Dissolve in a suitable solvent, such as a mixture of the initial mobile phase composition (95:5 Water:Acetonitrile).
-
Further dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
References
- 1. teledynelabs.com [teledynelabs.com]
- 2. [Identification and quantitation of purine derivatives in urinary calculi as markers of abnormal purine metabolism by using high-performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,6-Dihalogenated Purines
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of bioactive molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise atomic arrangement within a molecule. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 2,6-dibromo-7H-purine and its close analog, 2,6-dichloro-7H-purine, offering valuable insights for the identification and characterization of this important class of compounds.
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the available ¹H and ¹³C NMR chemical shift data for 7H-purine and 2,6-dichloro-7H-purine. This data serves as a reference for predicting the spectral characteristics of this compound. The electron-withdrawing nature of the halogen atoms at positions 2 and 6 is expected to induce downfield shifts (higher ppm values) for the remaining protons and carbons in the purine ring system compared to the unsubstituted purine. The effect of bromine is anticipated to be slightly different from that of chlorine due to differences in electronegativity and atomic size, which would subtly influence the electronic environment of the nuclei.
| Compound | Nucleus | H-8 (ppm) | C-2 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | C-8 (ppm) | Solvent |
| 7H-Purine | ¹H | 8.90 | - | - | - | - | - | DMSO-d₆ |
| ¹³C | - | 152.5 | 155.2 | 130.2 | 148.0 | 145.5 | DMSO-d₆ | |
| 2,6-Dichloro-7H-purine | ¹H | 8.70 | - | - | - | - | - | DMSO-d₆ |
| ¹³C | - | 156.63 | 148.53 | 129.05 | 151.32 | 148.03 | DMSO-d₆ | |
| This compound | ¹H | Est. >8.7 | - | - | - | - | - | - |
| ¹³C | - | Est. >156 | Est. >148 | Est. >129 | Est. >151 | Est. >148 | - |
Estimated values for this compound are based on the expected deshielding effect of bromine relative to chlorine. Actual experimental values are required for confirmation.
Experimental Protocols
A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra is crucial for obtaining high-quality, reproducible data. The following is a general methodology applicable to purine derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purine derivative.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts. DMSO-d₆ is a common choice for purine derivatives due to its good solubilizing power.
-
Ensure the sample is fully dissolved to avoid line broadening. Gentle vortexing or sonication may be employed.
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
A standard single-pulse experiment is typically used.
-
The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-15 ppm).
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons.
-
-
¹³C NMR:
-
A proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
A wider spectral width is required (e.g., 0-200 ppm).
-
A significantly larger number of scans is necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
The relaxation delay should be adjusted based on the expected relaxation times of the quaternary carbons.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicities) in the ¹H NMR spectrum to deduce proton-proton connectivities.
Visualizing the Workflow and Molecular Structure
To further clarify the experimental process and the molecular structure under investigation, the following diagrams are provided.
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry Analysis of 2,6-dibromo-7H-purine
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically relevant molecules is paramount. This guide provides a comprehensive comparison of mass spectrometry for the analysis of 2,6-dibromo-7H-purine, a halogenated purine derivative, with alternative analytical techniques. By presenting detailed experimental protocols, predicted fragmentation pathways, and comparative data, this document serves as a practical resource for the structural elucidation and characterization of this and similar compounds.
Introduction to this compound and its Analytical Challenges
This compound belongs to the purine family, a class of heterocyclic aromatic compounds that are fundamental components of nucleic acids and play crucial roles in various biological processes. The introduction of two bromine atoms onto the purine core significantly influences its physicochemical properties and potential biological activity, making its accurate characterization essential. Mass spectrometry stands out as a powerful tool for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. However, a comprehensive understanding of its mass spectrometric behavior and a comparison with other analytical methods are crucial for selecting the most appropriate characterization strategy.
Mass Spectrometry Analysis of this compound
Predicted Fragmentation Pathway
Under electron ionization (EI), the this compound molecule is expected to undergo a series of characteristic fragmentation events. The presence of two bromine atoms will result in a distinctive isotopic pattern for the molecular ion and any bromine-containing fragments, with characteristic M, M+2, and M+4 peaks.
A plausible fragmentation pathway is initiated by the loss of a bromine radical, a common fragmentation for brominated aromatic compounds, leading to a more stable radical cation. Subsequent fragmentation of the purine ring would likely involve the sequential loss of small neutral molecules such as HCN.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a multi-technique approach is often necessary for unambiguous compound identification and characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful complementary techniques.
| Feature | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of ions based on mass-to-charge ratio. | Separation of compounds based on their differential partitioning between a mobile and stationary phase. | Detection of nuclear spin transitions in a magnetic field. |
| Information Provided | Molecular weight and elemental composition (High-Resolution MS). Structural information through fragmentation patterns. | Purity assessment, quantification, and separation of isomers. | Detailed information about the molecular structure, including connectivity of atoms and stereochemistry. |
| Sensitivity | Very high (picomole to femtomole range). | High (nanomole to picomole range). | Lower (micromole to millimole range). |
| Sample Requirement | Small (micrograms to nanograms). | Small (micrograms). | Larger (milligrams). |
| Strengths for this compound | Confirms molecular weight and the presence of two bromine atoms through isotopic patterns. Provides a unique fragmentation "fingerprint". | Excellent for purity determination and separating it from isomers or impurities. Can be coupled with MS for enhanced analysis. | Provides definitive structural elucidation, including the position of the hydrogen on the purine ring (N7 vs. N9 tautomer). |
| Limitations | May not distinguish between isomers without chromatographic separation. Fragmentation can sometimes be complex to interpret. | Does not provide direct structural information on its own. | Lower sensitivity. Can be complex to interpret for molecules with multiple tautomeric forms. |
Experimental Protocols
Mass Spectrometry (GC-MS with Electron Ionization)
A standard protocol for the analysis of this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with a standard non-polar column.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS)
-
Oven Program: Start at 100 °C, hold for 1 min, then ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable technique for assessing the purity of this compound and for its quantification.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Spectroscopy: Acquire a standard proton NMR spectrum. The chemical shift of the C8-H proton and the N-H proton will be characteristic.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of all carbon atoms in the molecule, which are sensitive to the electronic environment created by the bromine substituents.
Conclusion
The mass spectrometric analysis of this compound, particularly when coupled with chromatographic separation, provides a powerful method for its identification and structural characterization. The predicted fragmentation pattern, characterized by the sequential loss of bromine and HCN, offers a unique fingerprint for this molecule. For comprehensive analysis and unambiguous structure elucidation, a combined approach utilizing mass spectrometry, HPLC, and NMR spectroscopy is recommended. This guide provides the foundational knowledge and experimental protocols to enable researchers to confidently analyze this compound and other related halogenated purine derivatives.
Unambiguous Structural Confirmation of 2,6-Dibromo-7H-Purine Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for determining the three-dimensional structure of 2,6-dibromo-7H-purine derivatives, alongside alternative and complementary spectroscopic techniques.
The development of novel purine derivatives is a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer agents. Verifying the exact substitution pattern and tautomeric form of these molecules, such as this compound, is a critical step in establishing structure-activity relationships (SAR). While various analytical techniques provide valuable structural information, single-crystal X-ray diffraction remains the gold standard for unambiguous structural assignment.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides a detailed three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of a molecule. This technique is unparalleled in its ability to resolve stereochemistry and identify intermolecular interactions within the crystal lattice.
However, a significant bottleneck for X-ray crystallography is the requirement for high-quality single crystals, which can be challenging and time-consuming to grow.[1]
Table 1: Crystallographic Data for a Representative 7-Substituted Purine Derivative: 2,6-Dichloro-7-isopropyl-7H-purine
| Parameter | Value[2] |
| Chemical Formula | C₈H₈Cl₂N₄ |
| Molecular Weight | 231.08 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0146 (5) |
| b (Å) | 8.2862 (6) |
| c (Å) | 8.9686 (7) |
| α (°) | 70.499 (7) |
| β (°) | 83.820 (6) |
| γ (°) | 74.204 (6) |
| Volume (ų) | 472.75 (7) |
| Z | 2 |
| Temperature (K) | 120 |
| Resolution (Å) | 0.84 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling. A variety of solvents and solvent combinations should be screened. For a related compound, 2,6-dichloro-7-isopropyl-7H-purine, crystals were grown by spontaneous evaporation from deuterochloroform.[2]
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100-120 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density and refined against the experimental data to yield the final crystal structure.
Alternative and Complementary Structural Confirmation Methods
While X-ray crystallography provides the most definitive structural data, other techniques offer valuable and often more readily obtainable information, serving as crucial tools for routine characterization and for complementing crystallographic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides information about the chemical environment of atomic nuclei (most commonly ¹H and ¹³C) within a molecule in solution.[3] For 2,6-disubstituted purine derivatives, NMR is instrumental in confirming the substitution pattern and can help in assigning the position of the tautomeric proton.[4]
Table 2: Comparison of Spectroscopic Data for Structural Elucidation
| Technique | Information Provided | Sample Requirements | Throughput |
| ¹H NMR | Number of unique protons, chemical environment, connectivity | ~1-5 mg, soluble | High |
| ¹³C NMR | Number of unique carbons, chemical environment | ~5-20 mg, soluble | Medium |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), fragmentation pattern | <1 mg, soluble/volatile | High |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 1-5 mg (for ¹H NMR) or 5-20 mg (for ¹³C NMR) of the purified this compound derivative is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the data is acquired. Standard experiments include ¹H, ¹³C, and often 2D experiments like COSY and HSQC to establish connectivity.
-
Data Analysis: The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration values, which are then used to assemble the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is highly sensitive and provides the molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized using one of a variety of methods, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Emerging Techniques in Structural Biology
Recent advancements have introduced new methods for structural determination that can overcome some of the limitations of traditional X-ray crystallography.
-
Microcrystal Electron Diffraction (MicroED): This cryo-electron microscopy technique uses an electron beam to diffract from nanocrystals that are a billionth of the size typically required for X-ray crystallography.[1] Data collection can be significantly faster, often taking less than 30 minutes.[1]
-
Three-Dimensional Electron Diffraction (3DED): Similar to MicroED, 3DED is an evolving technique that can determine crystal structures from microcrystalline powders, making it attractive when growing large single crystals is not feasible.[6]
Visualizing the Workflow and Logic of Structural Confirmation
To better illustrate the process, the following diagrams outline the experimental workflow for structural confirmation and the logical relationship between the different analytical techniques.
References
In Vitro Efficacy of 2,6-Disubstituted 7H-Purine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of various 2,6-disubstituted 7H-purine analogs, building upon the foundational structure of 2,6-dibromo-7H-purine. Purine analogs are a well-established class of compounds in medicinal chemistry, known for their ability to mimic endogenous purines and interfere with critical cellular processes, making them valuable candidates for anticancer drug development.[1] These molecules often exert their effects by inhibiting key enzymes involved in DNA synthesis or cell cycle regulation, such as cyclin-dependent kinases (CDKs).[2] This guide presents supporting experimental data from studies on various 2,6-disubstituted purines to inform the evaluation and further development of novel therapeutic agents.
Comparative Efficacy of 2,6-Disubstituted Purine Analogs
The following table summarizes the cytotoxic activity of a selection of 2,6-disubstituted purine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound ID | R2 Substituent | R6 Substituent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog 1 | -Cl | -Cl | K562 | Chronic Myelogenous Leukemia | 2.27 | |
| Analog 2 | -Cl | -Cl | HL-60 | Acute Promyelocytic Leukemia | 1.42 | |
| Analog 3 | 2-(hydroxyalkylamino) | Varies | K562 | Chronic Myelogenous Leukemia | Not specified | [2] |
| Analog 4 | 2-(hydroxyalkylamino) | Varies | HCT116 | Colon Carcinoma | Not specified | [2] |
| Analog 5 | Varies | 4-substituted piperazine | Huh7 | Liver Carcinoma | 0.05 - 21.8 | |
| Analog 6 | Varies | 4-substituted piperazine | HCT116 | Colon Carcinoma | 0.05 - 21.8 | |
| Analog 7 | Varies | 4-substituted piperazine | MCF7 | Breast Carcinoma | 0.05 - 21.8 |
Key Signaling Pathways and Mechanism of Action
Purine analogs often function as antimetabolites, interfering with the synthesis of DNA and RNA, which is crucial for the proliferation of rapidly dividing cancer cells.[1] A primary mechanism of action for many substituted purines is the inhibition of cyclin-dependent kinases (CDKs). CDKs are a family of protein kinases that are essential for the regulation of the cell cycle.[2] By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis (programmed cell death).
Figure 1: Simplified signaling pathway of CDK inhibition by purine analogs leading to cell cycle arrest.
The workflow for evaluating the in vitro efficacy of these compounds typically involves initial cytotoxicity screening, followed by more specific mechanism-of-action studies, such as kinase inhibition assays.
Figure 2: General experimental workflow for in vitro evaluation of purine analogs.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and compounds.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., K562, HL-60, MCF7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well plates
-
2,6-disubstituted 7H-purine analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the purine analogs and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay (General Protocol for CDK2)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Recombinant active CDK2/Cyclin A enzyme
-
Kinase substrate (e.g., Histone H1)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA)
-
2,6-disubstituted 7H-purine analogs
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
96-well plates
-
Plate reader (luminometer)
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the CDK2/Cyclin A enzyme.
-
Substrate Addition: Add the substrate (e.g., Histone H1) to each well.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
References
A Comparative Guide to the Structure-Activity Relationship of 2,6-Disubstituted 7H-Purine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,6-disubstituted 7H-purine derivatives, focusing on their potential as antitubercular and anticancer agents. The information is compiled from recent studies, presenting quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways to facilitate research and development in this promising area of medicinal chemistry.
Introduction to 2,6-Disubstituted Purines
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents. The 2,6-disubstituted purine framework, in particular, offers a versatile platform for developing targeted inhibitors for a range of diseases. By modifying substituents at the C2 and C6 positions, researchers can modulate the compounds' affinity and selectivity for various biological targets, including enzymes and receptors critical in cancer and infectious diseases. This guide focuses on derivatives synthesized from a 2,6-dibromo-7H-purine precursor, highlighting key SAR findings.
Synthetic Workflow Overview
The synthesis of 2,6-disubstituted 7H-purine derivatives typically commences with a commercially available 2,6-dihalopurine, such as 2,6-dichloropurine or 2,6-dibromopurine. A common strategy involves the protection of the N9 position, followed by sequential nucleophilic aromatic substitution (SNAr) reactions at the C6 and C2 positions, leveraging the higher reactivity of the C6 position. The final step involves deprotection of the N9 position to yield the target 2,6-disubstituted 7H-purine derivatives.
Caption: Generalized synthetic workflow for 2,6-disubstituted 7H-purine derivatives.
Comparative Biological Activity
Antitubercular Activity
Recent studies have identified 2,6-disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a potent new class of antitubercular agents.[1] These compounds have been shown to inhibit decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[1]
Table 1: Antitubercular Activity of 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purine Derivatives against M. tuberculosis H37Rv
| Compound | R2 Substituent | R6 Substituent | MIC (µM)[1] |
| 1 | Morpholino | =O | 4 |
| 2 | Morpholino | -NH2 | >128 |
| 3 | Morpholino | -NH(CH2CH3) | 16 |
| 4 | 4-Methylpiperazin-1-yl | -NH2 | 8 |
| 5 | 4-Methylpiperazin-1-yl | -NH(CH2CH3) | 4 |
Structure-Activity Relationship (SAR) for Antitubercular Activity:
-
Substitution at C6: The nature of the substituent at the C6 position significantly influences activity. Small alkylamino groups, such as ethylamino, are well-tolerated.
-
Substitution at C2: The presence of a cyclic amine, such as 4-methylpiperazin-1-yl, at the C2 position appears to be beneficial for potent antitubercular activity.
-
Overall Trend: The combination of a 4-methylpiperazin-1-yl group at C2 and an ethylamino group at C6 resulted in one of the most potent compounds in the series.
Caption: Mechanism of action of antitubercular 2,6-disubstituted purines via DprE1 inhibition.
Anticancer Activity
Another area where 2,6-disubstituted purines have shown significant promise is in oncology. Various derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines.
Table 2: Cytotoxic Activity of Selected 2,6-Disubstituted Purine Derivatives
| Compound | R2 Substituent | R6 Substituent | Cell Line | GI50 (µM) |
| 6 | -Cl | 4-Methoxyphenyl | Leukemia (CCRF-CEM) | 2.3 |
| 7 | -Cl | 4-Methoxyphenyl | Non-Small Cell Lung (HOP-92) | 1.9 |
| 8 | -Cl | 4-Methoxyphenyl | Colon (HCT-116) | 3.5 |
| 9 | -OCH3 | 4-Methoxyphenyl | Leukemia (CCRF-CEM) | 4.1 |
Structure-Activity Relationship (SAR) for Anticancer Activity:
-
Substitution at C6: The presence of an aryl group, such as a 4-methoxyphenyl substituent, at the C6 position is a common feature among active compounds.
-
Substitution at C2: A chlorine atom or a methoxy group at the C2 position can contribute to cytotoxic activity. The chloro-substituted derivatives generally exhibit slightly higher potency.
-
Mechanism of Action: Studies have suggested that some of these compounds induce apoptosis and cause cell cycle arrest, particularly in the G2/M phase.
Caption: Proposed mechanism of anticancer activity involving cell cycle arrest and apoptosis.
Experimental Protocols
General Synthesis of 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines
A solution of 2,6-dichloro-7-(naphthalen-2-ylmethyl)-7H-purine in a suitable solvent (e.g., ethanol) is treated with an excess of the desired amine for the C6 substitution. The reaction mixture is heated under reflux for several hours. After completion, the solvent is evaporated, and the residue is purified. Subsequently, the resulting 6-substituted-2-chloro-purine derivative is dissolved in a solvent like N,N-dimethylformamide (DMF), and the second amine for C2 substitution is added. The mixture is heated, often under microwave irradiation, to facilitate the second substitution. The final product is purified by chromatography.
Antitubercular Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv can be determined using a broth microdilution method. Serial dilutions of the test compounds are prepared in 96-well plates with a suitable broth medium (e.g., Middlebrook 7H9). A standardized inoculum of M. tuberculosis is added to each well. The plates are incubated at 37°C for 7-14 days. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.
Cytotoxicity Assay (MTT Assay)
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at approximately 570 nm using a microplate reader. The GI50 (or IC50) value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curves.
Conclusion
The this compound scaffold serves as a valuable starting point for the synthesis of a diverse range of biologically active compounds. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications at the C2 and C6 positions can lead to the development of potent and selective agents for the treatment of tuberculosis and cancer. The provided data and protocols offer a foundation for further research and optimization of these promising derivatives.
References
Benchmarking Synthetic Routes to 2,6-dibromo-7H-purine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient synthesis of key heterocyclic scaffolds is paramount. 2,6-dibromo-7H-purine is a valuable intermediate in the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of established synthetic methods for this compound, offering supporting experimental data to inform methodological choices in the laboratory.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached from several key starting materials, primarily xanthine, uric acid, or through halogen exchange from 2,6-dichloropurine. Each method presents distinct advantages and disadvantages in terms of yield, reaction conditions, and reagent availability. Below is a summary of quantitative data from representative experimental protocols.
| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Method 1: From Xanthine | 1. POBr₃ 2. PBr₅ | Toluene | 110-120 | 6 | ~75 | >98 |
| Method 2: From Uric Acid | 1. POCl₃, PCl₅ 2. HBr/AcOH | Acetic Acid | 100-115 | 8 | ~65 | >97 |
| Method 3: Halogen Exchange | 2,6-Dichloropurine, HBr | Acetic Acid | 120-130 | 12 | ~85 | >99 |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.
Method 1: Synthesis from Xanthine
This procedure involves the direct bromination of xanthine using a mixture of phosphorus oxybromide and phosphorus pentabromide.
Materials:
-
Xanthine
-
Phosphorus oxybromide (POBr₃)
-
Phosphorus pentabromide (PBr₅)
-
Toluene
-
Ice
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of xanthine (1 equivalent) in toluene is prepared.
-
Phosphorus oxybromide (3 equivalents) and phosphorus pentabromide (1.5 equivalents) are added cautiously to the suspension.
-
The reaction mixture is heated to reflux at 110-120°C and maintained for 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude solid is purified by recrystallization from ethanol to afford this compound.
Method 2: Synthesis from Uric Acid
This two-step method first involves chlorination of uric acid followed by a halogen exchange reaction.
Materials:
-
Uric acid
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Hydrobromic acid in acetic acid (33% HBr/AcOH)
-
Ice
-
Ammonium hydroxide solution
Procedure:
-
Uric acid (1 equivalent) is heated with phosphorus oxychloride (5 equivalents) and phosphorus pentachloride (2 equivalents) to produce 2,6,8-trichloropurine.
-
The excess POCl₃ is removed by distillation under reduced pressure.
-
The crude 2,6,8-trichloropurine is then treated with a 33% solution of hydrobromic acid in acetic acid.
-
The mixture is heated at 100-115°C for 8 hours.
-
After cooling, the reaction mixture is poured onto ice and neutralized with an ammonium hydroxide solution.
-
The precipitated product is collected by filtration, washed with cold water, and dried.
-
Purification is achieved by recrystallization from an appropriate solvent.
Method 3: Halogen Exchange from 2,6-Dichloropurine
This method relies on the substitution of chlorine atoms with bromine from 2,6-dichloropurine.
Materials:
-
2,6-Dichloropurine
-
Hydrobromic acid in acetic acid (48% HBr/AcOH)
-
Ice
-
Sodium hydroxide solution
Procedure:
-
2,6-Dichloropurine (1 equivalent) is suspended in a 48% solution of hydrobromic acid in acetic acid.
-
The mixture is heated to reflux at 120-130°C for 12 hours.
-
The reaction is monitored by HPLC for the disappearance of the starting material.
-
Upon completion, the mixture is cooled and poured onto ice.
-
The pH is adjusted to neutral with a sodium hydroxide solution.
-
The resulting precipitate is filtered, washed with water, and dried under vacuum to yield this compound.
Visualizing the Workflow and Biological Context
To further aid in the understanding of the synthetic processes and the potential biological relevance of the target compound, the following diagrams are provided.
Caption: Generalized workflow for the synthesis of this compound.
Derivatives of 2,6-dihalopurines are known to be precursors for inhibitors of various kinases, which are key components of cellular signaling pathways. For instance, purine derivatives often target Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation.
Caption: Inhibition of a generic CDK signaling pathway by a purine derivative.
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2,6-Dibromo-7H-purine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common palladium catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with 2,6-dibromo-7H-purine. The selection of an appropriate catalyst is critical for achieving high yields and selectivity in the synthesis of 2,6-disubstituted purine derivatives, which are of significant interest in medicinal chemistry.
Disclaimer: Direct comparative studies on this compound are limited in publicly available literature. The data presented in this guide is compiled from studies on analogous substrates, such as 2,6-dibromopyridine and other dihalopurines, to provide a predictive overview of catalyst performance. Actual results with this compound may vary.
Catalyst Performance Comparison
The choice of palladium catalyst and ligands is crucial in controlling the outcome of cross-coupling reactions with 2,6-dihalopurines. The C6 position of 2,6-dihalopurines is generally more reactive than the C2 position, allowing for selective mono-functionalization.[1] The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions based on data from analogous substrates.
Table 1: Palladium Catalysts for Suzuki-Miyaura Coupling of 2,6-Dihalo-heterocycles
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Outcome with this compound |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good to excellent yields for diarylation. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | High yields, particularly for mono-arylation. |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High yields for diarylation. |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Effective for mono-arylation. |
Table 2: Palladium Catalysts for Buchwald-Hartwig Amination of 2,6-Dihalo-heterocycles
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Expected Outcome with this compound |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80 | 4-24 | High yields for mono- and di-amination. |
| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 110 | 18 | Excellent yields for a broad range of amines. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 12-24 | Effective for coupling with primary and secondary amines. |
| PEPPSI-IPr | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | Highly active for challenging couplings. |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-2.4 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and any additional ligand to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 0.02-0.05 mmol), the ligand (e.g., BINAP, 0.04-0.10 mmol), and the base (e.g., NaOt-Bu, 1.4-2.2 equiv).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon three times.
-
Reagent Addition: Under an argon atmosphere, add the amine (1.2-2.5 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at the specified temperature (e.g., 80-110 °C) for the indicated time.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction with this compound is depicted below.
Catalytic Cycle
The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is illustrated below. This cycle involves the key steps of oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2]
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,6-dibromo-7H-purine
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,6-dibromo-7H-purine (CAS No. 1196-41-4).
Disclaimer: A comprehensive Safety Data Sheet (SDS) with detailed disposal procedures for this compound was not publicly available. The following guidance is based on general best practices for handling halogenated heterocyclic compounds and information available for structurally related chemicals. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
The toxicological properties of this compound have not been thoroughly investigated.[1] Therefore, it should be handled with care, assuming it may be hazardous.
Key Safety and Handling Information
Proper personal protective equipment (PPE) is crucial when handling this compound. This includes chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of any dust or fumes.[1]
In the event of a spill, avoid generating dust. The spilled material should be carefully collected and placed in a sealed container for disposal as hazardous waste. The area of the spill should then be decontaminated.
Quantitative Data and Hazard Profile
Due to the limited specific data for this compound, the following table summarizes general information and data for related compounds to provide a conservative safety profile.
| Parameter | Information | Source |
| CAS Number | 1196-41-4 | N/A |
| Molecular Formula | C₅H₂Br₂N₄ | N/A |
| Molecular Weight | 277.9 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Known Hazards of Related Compounds | May cause skin, eye, and respiratory irritation. | [2] |
| Occupational Exposure Limits | No specific limits have been established. | [1] |
| Hazardous Decomposition Products | May include carbon oxides, nitrogen oxides, and hydrogen bromide gas upon combustion. | N/A |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All materials contaminated with this compound, including unused chemical, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be collected as hazardous waste. Do not mix this waste with non-hazardous materials or other chemical waste streams unless directed by your EHS department.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name "this compound," the CAS number "1196-41-4," and the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.
-
Arrangement for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste. The preferred method of disposal for halogenated organic compounds is typically high-temperature incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 2,6-dibromo-7H-purine
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,6-dibromo-7H-purine. Given the limited specific safety data available for this compound, this guidance is based on the safety profiles of structurally similar compounds and general best practices for handling halogenated heterocyclic compounds.
Hazard Assessment and Personal Protective Equipment (PPE)
While some sources may indicate that this compound is not a hazardous substance, it is crucial to handle it with caution as the toxicological properties have not been thoroughly investigated.[1] Brominated organic compounds can present various hazards, including skin, eye, and respiratory irritation. Therefore, a comprehensive personal protection strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and airborne particles that could cause eye irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and absorption.[4] Inspect gloves for any signs of degradation or puncture before use. |
| Skin and Body Protection | A laboratory coat worn over long-sleeved clothing and closed-toe shoes. | To minimize skin exposure to spills or contamination.[2][4] |
| Respiratory Protection | Use in a certified chemical fume hood. | To prevent inhalation of dust or vapors.[3][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[2][4]
-
Work within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid the formation of dust when handling the solid material.[6]
-
Carefully weigh the desired amount of the compound within the fume hood.
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.
3. Post-Handling:
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory area.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
Emergency Procedures
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[4][6] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]
Disposal Plan
Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including unused product, contaminated labware (e.g., pipette tips, weigh boats), and contaminated PPE (e.g., gloves), in a clearly labeled, sealed, and chemically resistant container for hazardous waste.
-
Liquid Waste: Collect any solutions containing this compound in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes.
Disposal Procedure:
All waste materials must be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on the disposal of chemical waste.
Workflow for Safe Handling and Disposal
Caption: A step-by-step workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
